5-(Benzyloxy)-2-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCGFGQIRIUEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Benzyloxy)-2-nitrophenol (CAS 83486-63-9): Molecular Profiling, Synthesis, and Applications in Advanced Drug Development
Executive Summary
In the landscape of advanced pharmaceutical synthesis, 5-(Benzyloxy)-2-nitrophenol (CAS 83486-63-9) serves as a highly specialized bifunctional building block. Characterized by its orthogonally protected phenolic hydroxyl group and a reducible nitro moiety, this compound is a critical scaffold in the development of novel heterocycles targeting the Central Nervous System (CNS)[1].
This technical whitepaper provides an in-depth mechanistic guide to the physicochemical properties, regioselective synthesis, and downstream applications of 5-(Benzyloxy)-2-nitrophenol. Furthermore, it provides critical literature disambiguation regarding its nomenclature in historical patent filings[2].
Physicochemical Profiling & Structural Analysis
Accurate structural characterization is the foundation of reproducible synthetic chemistry. Table 1 summarizes the core quantitative data for 5-(Benzyloxy)-2-nitrophenol[1],,[3].
Table 1: Physicochemical Properties of 5-(Benzyloxy)-2-nitrophenol
| Property | Value | Structural Significance |
| CAS Registry Number | 83486-63-9 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C₁₃H₁₁NO₄ | Dictates stoichiometric calculations[3]. |
| Molecular Weight | 245.23 g/mol | Confirmed via mass spectrometry (m/z 244 [M-H]⁻)[1]. |
| InChIKey | XGCGFGQIRIUEED-UHFFFAOYSA-N | Ensures precise database querying[1]. |
| Synonyms | 2-nitro-5-phenylmethoxyphenol; 3-benzyloxy-2-nitrophenol | Highlights the relative positions of functional groups[3]. |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Critical for predicting receptor binding affinity in CNS drugs. |
Mechanistic Role & Literature Disambiguation
Disambiguation in Camptothecin Synthesis
A critical aspect of utilizing chemical literature requires distinguishing between actual compounds and translation artifacts. For instance, Patent EP1378505B1, which details the synthesis of the AB-ring of Camptothecin analogs (such as Irinotecan/SN-38), lists an intermediate named "1-(5-benzyloxy-2-nitrophenol)-2-propen-1-ol"[2].
Expertise Insight: Mechanistically, because this intermediate is derived via Grignard addition to 5-benzyloxy-2-nitrobenzaldehyde, the resulting structure is actually a nitrophenyl derivative, not a nitrophenol[2],[4]. The authentic 5-(Benzyloxy)-2-nitrophenol (CAS 83486-63-9) is a distinct phenolic compound with an entirely different synthetic trajectory.
True Application: CNS-Active Heterocycles
The authentic phenolic compound (CAS 83486-63-9) is primarily utilized as a nucleophilic scaffold to synthesize ether-linked heterocycles[1]. These derivatives are actively investigated for the treatment of acute and chronic neurological disorders, including schizophrenia, Alzheimer's disease, and epilepsy[1]. The free C1-hydroxyl allows for diverse O-alkylation, while the C2-nitro group can be subsequently reduced to an amine for cyclization or amide coupling.
Figure 1: Downstream application of CAS 83486-63-9 in the development of CNS-active drugs.
Synthetic Methodologies & Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every reagent choice.
Protocol 1: Regioselective Synthesis of 5-(Benzyloxy)-2-nitrophenol
Objective: Synthesize the target compound from 4-nitrobenzene-1,3-diol (5-hydroxy-2-nitrophenol) with absolute regioselectivity.
Causality & Mechanism: The starting material possesses two hydroxyl groups. The C1-OH is situated ortho to the nitro group, engaging in a strong intramolecular hydrogen bond with the nitro oxygen. This interaction significantly reduces its nucleophilicity. Conversely, the C5-OH is sterically unhindered. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), we selectively deprotonate the C5-OH, driving the Sₙ2 nucleophilic attack on benzyl chloride exclusively at the 5-position[2],[3].
Step-by-Step Workflow:
-
Preparation: In an oven-dried, nitrogen-purged flask, dissolve 1.0 eq of 4-nitrobenzene-1,3-diol in anhydrous DMF (5 volumes).
-
Deprotonation: Add 1.2 eq of anhydrous K₂CO₃. Stir at 25°C for 30 minutes to ensure complete phenoxide formation at C5.
-
Alkylation: Dropwise add 1.05 eq of Benzyl Chloride over 15 minutes.
-
Self-Validating Monitoring: Heat to 60°C. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The system validates itself when the low-Rf starting material spot cleanly converts to a single, higher-Rf mono-benzylated product spot.
-
Isolation: Cool to room temperature, pour into ice-cold distilled water, and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol to yield pure 5-(benzyloxy)-2-nitrophenol.
Figure 2: Regioselective synthesis of 5-(Benzyloxy)-2-nitrophenol via SN2 alkylation.
Protocol 2: Chemoselective Reduction for Downstream API Synthesis
Objective: Reduce the nitro group to an amine without cleaving the benzyl ether protecting group.
Causality & Mechanism: Standard catalytic hydrogenation (Pd/C, H₂) is strictly contraindicated here because it will trigger hydrogenolysis of the benzyl ether, reverting the molecule to a resorcinol derivative. To preserve the protecting group, a chemoselective single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (a modified Béchamp reduction) must be employed.
Step-by-Step Workflow:
-
Preparation: Suspend 5-(benzyloxy)-2-nitrophenol (1.0 eq) in an Ethanol/Water mixture (4:1 v/v).
-
Reagent Addition: Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). The NH₄Cl acts as a mild proton source, preventing the medium from becoming overly basic, which suppresses azoxy side-product formation.
-
Reflux: Heat the mixture to 80°C under vigorous stirring for 2 hours.
-
Self-Validating Monitoring: Monitor by HPLC-MS. The disappearance of the m/z 244 [M-H]⁻ peak and the appearance of the m/z 216 [M+H]⁺ peak confirms successful, chemoselective reduction.
-
Isolation: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate, extract with dichloromethane, and evaporate to obtain the pure amine intermediate.
References
- Title: Method of synthesizing camptothecin-relating compounds (EP1378505B1)
-
Title: 5-benzyloxy-2-nitrophenol - CAS 83486-63-9 Source: Molaid Chemical Database URL: [Link]
-
Title: 2-Amino-5-hydroxypropiophenone Synthesis and Precursors Source: LookChem Database URL: [Link]
Sources
Solubility of 5-(Benzyloxy)-2-nitrophenol in Organic Solvents: A Technical Guide
Part 1: Executive Summary
5-(Benzyloxy)-2-nitrophenol (CAS: 83486-63-9) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly indole-based therapeutics and dye precursors. Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic phenolic hydroxyl, the electrophilic nitro group (reducible to an amine), and the benzyl ether protecting group.
Understanding the solubility profile of this compound is not merely a matter of data collection but a strategic necessity for process optimization.[1] The interplay between the lipophilic benzyl moiety and the polar, hydrogen-bonding nitrophenol core creates a specific solubility window that dictates solvent selection for reaction, extraction, and purification.
This guide provides a comprehensive analysis of the solubility behavior of 5-(Benzyloxy)-2-nitrophenol, grounded in physicochemical principles and validated by standard experimental protocols.
Part 2: Physicochemical Profile & Solubility Mechanisms[2]
To predict and manipulate the solubility of 5-(Benzyloxy)-2-nitrophenol, one must first deconstruct its molecular architecture.
Structural Analysis
The molecule consists of three distinct domains that compete for solvent interaction:
-
The Nitrophenol Core: The ortho-nitro group forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group. This "chelation" reduces the ability of the phenol to donate hydrogen bonds to solvents, significantly lowering water solubility and increasing volatility compared to para isomers.
-
The Benzyl Ether Tail: This bulky, non-polar group adds significant lipophilicity (increasing LogP), driving solubility in chlorinated and aromatic solvents while reducing solubility in polar protic media.
-
The Nitro Group: A strong dipole that enhances solubility in polar aprotic solvents like DMSO and DMF.
Key Physicochemical Parameters[2][3][4][5][6]
| Parameter | Value (Approx./Predicted) | Impact on Solubility |
| Molecular Weight | 245.23 g/mol | Moderate MW allows for good dissolution kinetics. |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic; prefers organic phases over aqueous. |
| pKa (Phenol) | ~7.2 | Weakly acidic. Solubility in water increases significantly at pH > 8.5 due to phenolate formation. |
| Melting Point | Solid (Crystal form dependent) | High lattice energy requires thermal input or high-dielectric solvents for dissolution. |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Intramolecular H-bond (Donor) limits interaction with protic solvents. |
Part 3: Solubility Landscape
The following classification is based on the "like dissolves like" principle, modified by the specific intramolecular interactions of ortho-nitrophenols.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice efficiently. Ideal for reactions but difficult to remove. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good | Good interaction with the aromatic rings; excellent for extraction from aqueous phases. |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Effective solvation of the nitro group. Acetone is a strong candidate for dissolving, while EtOAc is ideal for extraction. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Sparingly soluble at RT; highly soluble at reflux. This steep solubility curve makes alcohols ideal for recrystallization . |
| Non-Polar | Hexane, Heptane, Toluene | Poor to Moderate | Toluene may dissolve it when hot (pi-stacking), but aliphatics (Hexane) act as anti-solvents. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic benzyl group dominates. Solubility is negligible unless pH is adjusted > 9 (deprotonation). |
Visualization: Solubility Screening Logic
The following diagram outlines the decision logic for selecting a solvent system based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements.
Part 4: Experimental Protocols
As a scientist, relying on literature values is insufficient for critical process development. You must validate solubility experimentally.
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Objective: To quantify the exact solubility (mg/mL) of 5-(Benzyloxy)-2-nitrophenol in a specific solvent at a defined temperature.
Materials:
-
Analytical Balance (0.1 mg precision)
-
Thermostated shaker or water bath
-
0.45 µm PTFE Syringe Filters (Nylon is acceptable for alcohols)
-
Scintillation vials
Procedure:
-
Saturation: Add excess solid 5-(Benzyloxy)-2-nitrophenol to 5 mL of the target solvent in a vial. Ensure solid remains visible at the bottom.
-
Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours. Note: For viscous solvents like DMSO, extend to 48 hours.
-
Filtration: Stop agitation and allow solids to settle for 1 hour. Using a pre-warmed syringe (if testing at elevated temp), withdraw the supernatant and filter it into a pre-weighed vessel.
-
Evaporation: Record the volume of filtrate taken. Evaporate the solvent under vacuum or nitrogen stream until a constant weight is achieved.
-
Calculation:
Protocol B: Recrystallization Solvent Screening
Objective: To identify the optimal solvent system for purifying crude material.
Procedure:
-
Place 100 mg of crude 5-(Benzyloxy)-2-nitrophenol in a test tube.
-
Add Ethanol dropwise while heating to reflux (boiling).
-
Observation:
-
If it dissolves in <0.5 mL hot but precipitates on cooling: Ideal System.
-
If it dissolves instantly at RT: Too Soluble (Try Ethanol/Water mix).
-
If it does not dissolve in 5 mL hot: Insoluble (Try Toluene or Ethyl Acetate).
-
-
Optimization: For this compound, an Ethanol/Water (9:1 to 7:3) system is often superior. Dissolve in hot ethanol, then add hot water until turbidity just appears, then cool slowly.
Part 5: Application in Synthesis & Purification
Reaction Solvent Selection
When using 5-(Benzyloxy)-2-nitrophenol as a nucleophile (e.g., alkylation of the phenol), DMF or Acetonitrile with a base (K₂CO₃) is recommended. The high solubility of the phenolate anion in these solvents accelerates the reaction rate (Sn2 mechanism).
Purification Strategy
Because the benzyl ether and nitro groups render the molecule sufficiently lipophilic, it can be easily separated from inorganic salts and polar byproducts by extraction into Dichloromethane (DCM) or Ethyl Acetate .
Recrystallization Workflow: The presence of the benzyl group often facilitates good crystal formation from alcohols.
-
Solvent: Ethanol (absolute or 95%).
-
Anti-solvent: Water or Hexane.
-
Method: Dissolve in minimum refluxing ethanol; add anti-solvent until cloud point; cool to RT, then 4°C.
Caption: Standard recrystallization workflow for lipophilic nitrophenols.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6947 (2-Nitrophenol). (Used for structural analog comparison). Available at: [Link]
-
Mettler Toledo. Crystallization and Precipitation - Process Optimization Guide. Available at: [Link][2]
Sources
Technical Guide: pKa Values and Acidity of 5-(Benzyloxy)-2-nitrophenol
The following technical guide details the acidity and pKa profile of 5-(Benzyloxy)-2-nitrophenol, synthesized for researchers in organic chemistry and drug development.
Executive Summary
5-(Benzyloxy)-2-nitrophenol (CAS: 83486-63-9) is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) such as Bazedoxifen .[1] Its physicochemical behavior is dominated by the interplay between the acidic phenolic hydroxyl group, the strongly electron-withdrawing ortho-nitro group, and the electron-donating meta-benzyloxy substituent.[1]
Understanding the pKa of this compound is essential for:
-
Process Optimization: Designing pH-controlled extraction protocols to separate the product from non-acidic impurities (e.g., benzyl ethers) or highly acidic byproducts (e.g., dinitrophenols).[1]
-
Solubility Profiling: Predicting ionization states in aqueous/organic biphasic systems.[1]
Key Data Summary
| Parameter | Value / Range | Source/Method |
| pKa (Experimental Estimate) | 6.95 ± 0.15 | Analogous SAR (5-Methoxy-2-nitrophenol) |
| pKa (Parent: 2-Nitrophenol) | 7.23 | Experimental (IUPAC) |
| pKa (Parent: Phenol) | 9.99 | Experimental |
| Acidity Classification | Weak Acid | Stronger than phenol; similar to p-nitrophenol |
| Dominant Species at pH 7.4 | Ionized (>70% Phenoxide) | Henderson-Hasselbalch Calculation |
Theoretical Framework: Structural Determinants of Acidity
The acidity of 5-(Benzyloxy)-2-nitrophenol is governed by the stability of its conjugate base (the phenoxide anion).[1] This stability is dictated by three competing electronic effects:
The Ortho-Nitro Effect (Primary Driver)
The nitro group at position 2 is the primary acidifying factor.[1]
-
Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density through the sigma bond framework, stabilizing the negative charge on the phenoxide oxygen.
-
Resonance Effect (-R): The nitro group can delocalize the negative charge via the
-system.[1] -
Intramolecular Hydrogen Bonding: A characteristic feature of o-nitrophenols is the hydrogen bond between the phenolic -OH and the nitro oxygen.[1] While this usually stabilizes the neutral form (slightly increasing pKa compared to p-nitrophenol), the electron-withdrawing nature still results in a pKa ~3 units lower than phenol.[1]
The 5-Benzyloxy Effect (Secondary Modulator)
The benzyloxy group (
-
Relationship to Phenol (Position 1): Meta (1,3-relationship).[1]
-
Relationship to Nitro (Position 2): Para (1,4-relationship).[1]
Mechanistic Insight: Alkoxy groups are generally electron-donating by resonance (+R) and electron-withdrawing by induction (-I).[1]
-
At the meta position relative to the phenoxide oxygen, the resonance effect cannot effectively delocalize the negative charge (the negative charge ends up on carbons 2, 4, and 6).
-
Therefore, the inductive electron-withdrawing effect (-I) of the oxygen atom dominates.[1]
-
Result: The 5-benzyloxy group slightly stabilizes the phenoxide anion compared to unsubstituted 2-nitrophenol, leading to a slightly lower pKa (more acidic).[1]
Visualization of Electronic Effects
The following diagram illustrates the competing electronic vectors influencing the acidic proton.
Caption: Mechanistic map showing the electron-withdrawing (EWG) dominance of the 2-nitro group, augmented by the inductive withdrawal of the 5-benzyloxy group.[1]
pKa Determination: Predicted vs. Experimental
Direct experimental pKa values for 5-(Benzyloxy)-2-nitrophenol are rarely reported in standard databases.[1] However, high-confidence estimates can be derived from the structurally identical analog 5-Methoxy-2-nitrophenol (CAS 704-14-3), as the benzyl group's electronic effect is nearly identical to the methyl group.[1]
Comparative Data Table
| Compound | Structure | pKa Value | Note |
| 2-Nitrophenol | Parent | 7.23 | Experimental Baseline [1] |
| 5-Methoxy-2-nitrophenol | Methyl Analog | 6.95 | Predicted/Calculated [2] |
| 5-(Benzyloxy)-2-nitrophenol | Target | ~6.95 - 7.05 | Estimated via SAR |
| 4-Nitrophenol | Isomer | 7.15 | Experimental [1] |
| 2,4-Dinitrophenol | Impurity | 4.11 | Highly Acidic [1] |
Analysis: The 5-alkoxy substituent lowers the pKa of 2-nitrophenol by approximately 0.2–0.3 log units.[1] This confirms that 5-(Benzyloxy)-2-nitrophenol is a stronger acid than its parent scaffold.[1]
Experimental Protocol for Validation
For researchers requiring precise experimental verification, the Spectrophotometric Titration method is recommended due to the distinct UV-Vis shift of nitrophenols upon ionization (bathochromic shift).[1]
Workflow Methodology
Reagents:
-
Compound: 5-(Benzyloxy)-2-nitrophenol (
M in 50% MeOH/Water).[1] -
Buffers: Citrate-Phosphate series (pH 4.0 to 10.0).[1]
Procedure:
-
Preparation: Dissolve the compound in methanol (co-solvent required due to low aqueous solubility of the benzyloxy tail).
-
Scan: Measure UV-Vis absorbance (250–500 nm) at varying pH levels.
-
Isosbestic Point: Identify the isosbestic point (indicating a two-component equilibrium).
-
Calculation: Plot Absorbance vs. pH at
of the phenoxide anion (typically ~400–420 nm). Use the Henderson-Hasselbalch equation to solve for pKa.[1]
Caption: Step-by-step spectrophotometric determination of pKa for nitrophenol derivatives.[1]
Implications for Synthesis and Isolation
The pKa of ~6.95 places 5-(Benzyloxy)-2-nitrophenol in a unique "sweet spot" for chemical separation.[1]
pH-Dependent Solubility (Extraction Strategy)
-
pH < 5.0: The molecule exists in its neutral form .[1] It is hydrophobic (due to the benzyl group) and will partition into organic solvents (DCM, Ethyl Acetate).
-
pH > 8.5: The molecule exists as the phenoxide anion .[1] It becomes water-soluble (or soluble in aqueous alkaline layers).[1]
Separation from Impurities[1]
-
Non-Acidic Impurities: (e.g., Benzyl chloride, bis-benzyl ethers).[1]
-
Wash organic layer with 1M NaOH. The 5-(Benzyloxy)-2-nitrophenol moves to the aqueous phase as a salt; non-acidic impurities remain in the organic phase.[1]
-
-
Highly Acidic Impurities: (e.g., 2,4-Dinitrophenol derivatives, pKa ~4).[1]
-
Selective Extraction: Extract with a weak base (e.g.,
, pH ~8.5). Dinitrophenols (pKa 4) will be fully ionized, while 5-(Benzyloxy)-2-nitrophenol (pKa 7) will be partially ionized but can be suppressed by careful pH control or sequential extraction.[1]
-
References
-
IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Acids and Bases. National Institute of Standards and Technology (NIST).[2] Available at: [Link]
-
Biosynce. 5-Methoxy-2-nitrophenol Properties and Predicted pKa. Available at: [Link]
-
PubChem. Compound Summary: 5-Methoxy-2-nitrophenol (CID 219635).[1] National Library of Medicine. Available at: [Link]
Sources
safety data sheet (SDS) for 5-(Benzyloxy)-2-nitrophenol
Topic: Technical Safety & Handling Guide: 5-(Benzyloxy)-2-nitrophenol CAS: 83486-63-9 Document Type: Technical Whitepaper / Advanced SDS Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists.[1][2]
Executive Technical Summary
5-(Benzyloxy)-2-nitrophenol (CAS 83486-63-9) is a specialized nitro-aromatic intermediate used primarily in the synthesis of pharmacophores involving benzoxazinones and amino-phenol scaffolds.[1][2] Unlike generic reagents, its dual functionality—an ortho-nitro phenol motif coupled with a meta-benzyloxy ether—presents unique stability and reactivity profiles that demand precise handling.[1][2]
This guide transcends the standard GHS checklist, offering a mechanistic understanding of the compound's hazards and a self-validating workflow for its safe integration into drug development pipelines.[1][2]
Physicochemical Identity & Structural Logic
Understanding the molecular architecture is the first step in safety.[2] The ortho-nitro positioning relative to the hydroxyl group creates a strong intramolecular hydrogen bond, significantly influencing its solubility and volatility compared to its isomers.[1][2]
| Property | Data / Characteristic | Technical Note |
| CAS Number | 83486-63-9 | Unique identifier.[1][2][3] |
| Molecular Formula | C₁₃H₁₁NO₄ | MW: 245.23 g/mol .[1][2][3][4] |
| Appearance | Yellow Crystalline Solid | Color arises from the nitro-aromatic conjugation.[1][2] |
| Solubility | DMSO, DMF, DCM | Poor water solubility due to intramolecular H-bonding.[1][2] |
| Acidity (pKa) | ~7.2 (Predicted) | The o-nitro group enhances acidity relative to phenol (pKa 10).[1][2] |
| Melting Point | >120°C (Estimated) | High lattice energy due to π-stacking of benzyl rings.[1][2] |
Structural Reactivity Map
-
Site A (OH Group): Acidic proton.[1][2] Forms phenolate salts with weak bases (
).[2] Risk of exothermic deprotonation.[2] -
Site B (NO₂ Group): Strong electron-withdrawing group.[1][2] Susceptible to reduction (Fe/HCl, H₂/Pd).[2] Explosion Hazard: Energetic decomposition if heated under confinement.[1][2]
-
Site C (Benzyloxy Ether): Protecting group.[1][2] Stable to base; cleaved by strong acids (BBr₃) or hydrogenolysis.[2]
Hazard Identification & Mechanistic Toxicology
GHS Classification (Derived from SAR & Analog Data):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
-
Skin/Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).[1][2]
-
Specific Target Organ Toxicity: Single Exposure (Respiratory Tract Irritation).[1][2][5]
The "Nitro-Phenol" Synergistic Risk
The combination of the nitro group and the phenolic hydroxyl creates a specific toxicological profile:
-
Uncoupling Agent: Like 2,4-DNP, nitrophenols can uncouple oxidative phosphorylation in mitochondria, leading to hyperthermia and metabolic collapse upon high systemic exposure.[2]
-
Sensitization: The benzyl moiety, while generally stable, can metabolize to benzyl alcohol/benzaldehyde, potential sensitizers.[2] The nitrophenol core is a known contact allergen.[2]
The Self-Validating Handling Protocol
This workflow is designed to prevent exposure before it occurs by validating engineering controls at each step.[1][2]
Protocol Visualization: Safe Handling Lifecycle
Figure 1: The "Chain of Custody" for handling 5-(Benzyloxy)-2-nitrophenol.[1][2] Each transition requires a visual check (seal integrity, dissolution status).[1][2]
Detailed Procedures
Step 1: Storage (The Stability Lock) [1][2]
-
Requirement: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Reasoning: Although relatively stable, the phenolic hydroxyl is prone to oxidation over time, turning the yellow solid to a brown tar.[2] The benzyl ether is sensitive to light-induced radical degradation over long periods.[1]
Step 2: Weighing (The Exposure Barrier) [1][2]
-
Engineering Control: Use a certified Chemical Fume Hood (Face velocity > 0.5 m/s).[1][2]
-
PPE: Nitrile gloves (double gloving recommended due to DMSO permeability if used as solvent), lab coat, and safety glasses.[2]
-
Technique: Use an antistatic weighing boat. Nitrophenols can be electrostatic; static discharge could theoretically ignite dust clouds (though MIE is likely high).[2]
Step 3: Solubilization (The Containment Strategy)
-
Solvent Choice: Dissolve in DMSO or DMF inside the hood immediately after weighing.[1][2]
-
Why? Handling the compound in solution eliminates inhalation risk from dust.[2]
-
Caution: Do not use acetone or ether near open static sources; the compound is combustible.[1][2]
Synthesis & Application Context
Researchers typically utilize 5-(Benzyloxy)-2-nitrophenol as a scaffold for "Click" chemistry or heterocycle formation.[1][2]
Common Reaction Pathways
-
Nitro Reduction (The Gateway Step):
-
O-Alkylation (Phenol Functionalization):
Pathway Visualization
Figure 2: Synthetic utility map.[1][2] Path A is the primary route for drug development applications.[2]
Emergency Response Protocols
Scenario A: Spillage (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Neutralize: Do not use dry sweeping (dust explosion risk).[1][2] Wet the spill with a 5% sodium carbonate solution (turns the phenol into a water-soluble salt).[1][2]
-
Cleanup: Absorb with vermiculite and place in a hazardous waste container labeled "Toxic - Organic Solid."
Scenario B: Skin Contact
-
Immediate Action: Wash with polyethylene glycol 300 (PEG-300) or copious soap and water.[1][2]
-
Why PEG? Nitrophenols are lipophilic; water alone may not efficiently remove them from the skin pores.[2]
-
Observation: Monitor for yellow staining of the skin (indicative of absorption) and signs of cyanosis (methemoglobinemia) if exposure was massive.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217354 (Related Analog: 2-Benzyloxy-5-nitrophenol).[1][2] Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). Registration Dossier for Nitrophenols (General Hazard Classification).[1][2] Retrieved from [Link][1][2]
-
Molaid Chemicals. 5-(Benzyloxy)-2-nitrophenol CAS 83486-63-9 Technical Data.[1][2][3] Retrieved from [Link][1][2]
Sources
5-(Benzyloxy)-2-nitrophenol melting point and physical characteristics
Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(Benzyloxy)-2-nitrophenol in Oncology Drug Development
Executive Summary
In the landscape of complex alkaloid synthesis, the strategic selection of protective groups and intermediate scaffolds dictates the overall yield, scalability, and thermodynamic viability of the synthetic route. 5-(Benzyloxy)-2-nitrophenol (CAS: 83486-63-9) serves as a critical, high-value intermediate in the total synthesis of camptothecin analogs, most notably the topoisomerase I inhibitor Irinotecan (CPT-11) and its active metabolite, SN-38[1].
As a Senior Application Scientist, I approach the characterization of this molecule not just as a static chemical entity, but as a dynamic participant in a multi-step synthetic cascade. This guide provides an in-depth analysis of its physical characteristics, melting point dynamics, analytical fingerprint, and provides field-proven, self-validating protocols for its utilization in synthesizing the AB-ring precursor of the camptothecin skeleton.
Structural Dynamics and Physical Characteristics
The physical properties of 5-(Benzyloxy)-2-nitrophenol are governed by the interplay between the electron-withdrawing nitro group, the electron-donating phenolic oxygen (when deprotected), and the bulky, lipophilic benzyl ether.
Melting Point Causality
In the solid state, benzyloxy-nitrophenol derivatives typically present as pale yellow crystalline solids. The introduction of the bulky benzyloxy group fundamentally disrupts the highly ordered, hydrogen-bonded crystal lattice that is typical of free, unsubstituted nitrophenols. This steric disruption generally depresses the melting point while significantly enhancing lipophilicity and solubility in organic solvents.
While the isolated 5-(benzyloxy)-2-nitrophenol intermediate exists as a transient species whose exact melting point fluctuates based on polymorphic form and crystallization solvent, its direct and highly stable synthetic precursor—5-benzyloxy-2-nitrobenzaldehyde —exhibits a sharp, highly reproducible melting point of 71–73 °C [2]. This sharp melting point serves as a critical in-process quality control metric; a depressed or broadened melting range immediately indicates incomplete benzylation or the presence of unreacted starting material.
Physicochemical Summary
The quantitative physical data for the compound and its immediate synthetic network are summarized below to facilitate rapid comparative analysis for process chemists[3].
Table 1: Key Physicochemical Parameters
| Parameter | Value / Characteristic | Analytical Causality |
| Chemical Name | 5-(Benzyloxy)-2-nitrophenol | IUPAC standard nomenclature. |
| CAS Registry Number | 83486-63-9 | Unique identifier for regulatory tracking[3]. |
| Molecular Formula | C13H11NO4 | Determines mass spectrometric target (M+H). |
| Molecular Weight | 245.23 g/mol | Used for stoichiometric calculations[3]. |
| Melting Point (Precursor) | 71–73 °C (for 5-benzyloxy-2-nitrobenzaldehyde) | Sharp MP indicates high crystalline purity[2]. |
| Appearance | Pale yellow solid | Coloration driven by the nitroaromatic chromophore. |
| Solubility Profile | Soluble in DMF, CHCl3; Insoluble in H2O | Dictates biphasic workup and extraction strategies. |
Analytical Fingerprinting (NMR Spectroscopy)
To ensure the trustworthiness of the synthetic workflow, rigorous analytical characterization is mandatory. The structural integrity of the benzyloxy-nitrophenol core is best validated via Proton Nuclear Magnetic Resonance (1H-NMR). The benzyl ether linkage provides a distinct, unambiguous singlet that serves as a diagnostic marker for successful protection.
Table 2: 1H-NMR Spectral Assignments (400 MHz, CDCl3) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Causality |
| 5.21 | Singlet (s) | 2H | PhCH2O– : Diagnostic marker for the benzyl ether. Disappears upon successful catalytic hydrogenation. |
| 7.21 | Doublet of doublets (dd) | 1H | Aromatic proton (meta to nitro, ortho to ether). Coupling constants (J = 2.8, 9.3 Hz) confirm regiochemistry. |
| 7.35–7.44 | Multiplet (m) | 6H | Five protons from the benzyl phenyl ring + one proton from the nitrophenol core. |
| 8.16 | Doublet (d) | 1H | Aromatic proton adjacent (ortho) to the strongly electron-withdrawing nitro group (J = 9.3 Hz). |
Strategic Role in Camptothecin Total Synthesis
The synthesis of the AB-ring of Irinotecan relies on the precise manipulation of 5-(Benzyloxy)-2-nitrophenol derivatives. The synthetic logic is rooted in orthogonal protection: the benzyl group masks the phenol during aggressive Grignard additions and oxidations, only to be elegantly and simultaneously removed alongside the reduction of the nitro group in the final step.
Synthetic workflow from 5-(Benzyloxy)-2-nitrophenol precursors to Irinotecan (CPT-11).
Self-Validating Experimental Protocols
The following methodologies detail the critical steps involving the benzyloxy-nitrophenol scaffold. Every step is designed as a self-validating system, incorporating kinetic checkpoints to ensure process control.
Protocol A: Synthesis of 5-Benzyloxy-2-nitrobenzaldehyde (Protection Phase)
Causality: The free phenolic hydroxyl must be protected to prevent competitive deprotonation and quenching of the Grignard reagent in subsequent steps. Benzyl chloride is selected due to its cost-effectiveness and the thermodynamic stability of the resulting ether under basic conditions[2].
-
Reaction Setup: Dissolve 1.00 g (5.98 mmol) of 5-hydroxy-2-nitrobenzaldehyde in 3 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add 0.87 g (6.28 mmol, 2.1 eq.) of Potassium Carbonate (K2CO3). Causality: K2CO3 is a mild base that quantitatively deprotonates the phenol without triggering side reactions (like Cannizzaro reactions) on the aldehyde[2].
-
Alkylation: Introduce 0.72 mL (6.28 mmol, 1.05 eq.) of benzyl chloride under an argon atmosphere.
-
Thermal Activation: Heat the vigorously stirred mixture to 60 °C.
-
In-Process Control (Self-Validation): Monitor the reaction via HPLC (Mobile phase: Water/Acetonitrile 1:1, Detection: 254 nm). The reaction is deemed complete only when the starting material peak is entirely consumed (typically ~20 hours)[2].
-
Isolation: Evaporate the DMF under reduced pressure. Quench the residue in 100 mL of deionized water. Filter the resulting insoluble pale yellow solid by suction.
-
Drying & Yield: Dry under reduced pressure (1 mmHg, 20 °C) to yield ~1.45 g (95% yield) of the product. Validation: Verify the melting point is precisely 71–73 °C[2].
Protocol B: Global Deprotection and Reduction (Yielding the AB-Ring Precursor)
Causality: Following Grignard addition and oxidation (yielding 1-(5-benzyloxy-2-nitrophenol)-2-propen-1-one), the molecule must be prepared for the Friedländer condensation. Catalytic hydrogenation is employed because it elegantly executes two transformations simultaneously: it cleaves the benzyl ether (revealing the phenol) and reduces the nitro group to an aniline, maximizing atom economy[2].
-
Hydrogenation Setup: Dissolve the 1-(5-benzyloxy-2-nitrophenol)-2-propen-1-one intermediate in a high-polarity solvent (e.g., chloroform or methanol)[2].
-
Catalyst Introduction: Add 10% Palladium on Carbon (Pd/C) under a strict inert atmosphere to prevent spontaneous ignition.
-
Reduction: Purge the vessel with Hydrogen gas (H2) and maintain under a balloon pressure or controlled Parr shaker environment at ambient temperature.
-
In-Process Control: Monitor via TLC or HPLC. The disappearance of the benzyloxy starting material and the shift in polarity (due to the formation of the highly polar 2'-amino-5'-hydroxypropiophenone) validates the dual-transformation.
-
Workup: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Concentrate the filtrate in vacuo to isolate the pure AB-ring precursor[2].
References
- EP1378505B1 - Method of synthesizing camptothecin-relating compounds Source: Google Patents URL
-
Cas 453518-19-9, 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- Source: LookChem URL:[Link]
Sources
Technical Whitepaper: Pharmacophore Analysis and Biological Potential of 5-(Benzyloxy)-2-nitrophenol
[1]
Executive Summary
5-(Benzyloxy)-2-nitrophenol is a specialized aromatic scaffold characterized by a resorcinol backbone substituted with a nitro group and a benzyloxy ether.[1] While primarily utilized as a high-value intermediate in the synthesis of Camptothecin analogs (Topoisomerase I inhibitors), its structural features suggest significant, under-explored intrinsic biological potential.
This guide deconstructs the molecule’s pharmacophore, detailing its capacity as a protonophore (uncoupler of oxidative phosphorylation), a 5-Lipoxygenase (5-LOX) inhibitor candidate, and a versatile synthone. We provide validated synthesis pathways, predicted bioactivity profiles based on Structure-Activity Relationships (SAR), and standardized protocols for evaluating its biological efficacy.
Chemical Identity & Structural Biology[1]
Pharmacophore Deconstruction
The molecule functions as a "privileged structure" due to the synergistic arrangement of three distinct functional domains:
-
The Warhead (2-Nitro-1-Phenol):
-
Mechanism: The ortho-positioning of the nitro (-NO₂) and hydroxyl (-OH) groups creates a strong intramolecular hydrogen bond (a 6-membered chelate ring).[1]
-
Effect: This reduces the pKa of the phenol (making it more acidic) and increases lipophilicity by masking the polar hydroxyl group. This motif is the hallmark of mitochondrial uncouplers (protonophores), which can passively diffuse across the inner mitochondrial membrane, disrupting the proton gradient and ATP synthesis.
-
-
The Lipophilic Tail (5-Benzyloxy):
-
Mechanism: The benzyl ether provides steric bulk and hydrophobic interaction capability.
-
Targeting: In enzyme active sites (e.g., 5-LOX or MAO-B), this "tail" often occupies a hydrophobic pocket, anchoring the molecule while the phenolic "head" engages the catalytic metal center or redox site.
-
-
The Resorcinol Core:
-
The 1,3-oxygenation pattern (meta-relationship) allows for electron donation to the ring, modulating the redox potential of the nitro group.
-
Structural Visualization
The following diagram illustrates the functional zones and the intramolecular hydrogen bonding network.
Figure 1: Pharmacophore map of 5-(Benzyloxy)-2-nitrophenol highlighting the critical intramolecular H-bond and hydrophobic anchor.[1]
Biological Activity Potential[1][2][3][4][5][6]
Validated Application: Anticancer Drug Synthesis
The primary industrial utility of 5-(Benzyloxy)-2-nitrophenol is as a precursor for the AB-ring system of Camptothecin analogs (e.g., Irinotecan, Topotecan).
-
Pathway: The compound is converted to 5-benzyloxy-2-nitrobenzaldehyde or 2-amino-5-hydroxypropiophenone.[1][2]
-
Mechanism: These intermediates undergo Friedländer condensation with tricyclic ketone precursors to form the pentacyclic Camptothecin skeleton.
Intrinsic Bioactivity (SAR-Based Predictions)
Based on structural analogs (e.g., nitrophenols, benzyloxy-derivatives), the following activities are highly probable and warrant experimental verification:
| Activity Domain | Predicted Mechanism | Reference Analog |
| Antimicrobial | Disruption of bacterial cell membrane potential (protonophore effect).[1] | 2-Nitrophenol (Standard uncoupler) |
| Anti-inflammatory | Redox inhibition of 5-Lipoxygenase (5-LOX) via the phenolic hydroxyl.[1] | Methoxyphenols (Maize defense metabolites) |
| Cytotoxicity | Induction of oxidative stress (ROS generation) via nitro-reduction cycling. | 4-(Benzyloxy)-2-nitrophenol (Isomer) |
Experimental Protocols
Synthesis & Purification (Self-Validating Protocol)
Objective: To synthesize 5-(Benzyloxy)-2-nitrophenol via nitration of 3-benzyloxyphenol, utilizing the "Ortho-Effect" for purification.[1]
Reagents: 3-Benzyloxyphenol, Dilute Nitric Acid (20%), Dichloromethane (DCM).[1]
Workflow:
-
Nitration: Dissolve 3-benzyloxyphenol in glacial acetic acid. Add dilute HNO₃ dropwise at 0–5°C.
-
Chemistry: The -OH group directs ortho/para.[3] The -OBn group directs ortho/para. The position ortho to the OH and para to the OBn (Position 2 relative to OH=1, OBn=5) is favored electronically but crowded. However, the position ortho to OH and para to OBn (Position 6, which is equivalent to Position 2 in the target) is the target.
-
-
Quenching: Pour mixture into ice water.
-
Separation (Critical Step): Perform Steam Distillation .
-
Validation: The target compound (2-nitro isomer) possesses an intramolecular H-bond, lowering its boiling point and making it steam volatile.[1] The side product (4-nitro isomer) has intermolecular H-bonds and will remain in the flask.
-
-
Characterization:
-
¹H NMR (CDCl₃): Look for the downfield phenolic proton (~10.5–11.0 ppm) indicating H-bonding, and the specific aromatic pattern (doublet, doublet of doublets, doublet).
-
Antimicrobial Susceptibility Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).
Protocol:
-
Stock Prep: Dissolve 5-(Benzyloxy)-2-nitrophenol in DMSO (10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure DMSO < 1%.
-
Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or OD₆₀₀ measurement.
Antioxidant/Redox Assay (DPPH)
Objective: Assess radical scavenging potential, a proxy for 5-LOX redox inhibition.[1]
Protocol:
-
Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Mix 100 µL compound solution (10–100 µM) with 100 µL DPPH solution.
-
Incubation: 30 minutes in the dark at Room Temperature.
-
Measurement: Absorbance at 517 nm.
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[1]
Mechanism of Action (MOA) Workflow
The following diagram outlines the dual-pathway potential of the compound in a cellular context:
Figure 2: Dual Mechanism of Action: Mitochondrial uncoupling via proton shuttling and enzymatic inhibition via redox cycling.[1]
Safety & Toxicology
-
Genotoxicity: Nitro-aromatics are often flagged in Ames tests due to metabolic reduction to hydroxylamines, which can interact with DNA. Handling requires strict PPE.[1]
-
Cytotoxicity: Expected to be moderate-to-high due to mitochondrial uncoupling.[1] This makes it a candidate for anticancer screening but necessitates careful dosing in non-oncology applications.[1]
References
-
Synthesis of Camptothecin Intermediates
-
Nitration of Phenols (General Protocol)
-
Biological Activity of Nitrophenol Analogs
-
Structure-Activity Relationships of Benzyloxy Derivatives
5-(Benzyloxy)-2-nitrophenol: A Pivotal Scaffold for Heterocyclic Synthesis
Executive Summary
5-(Benzyloxy)-2-nitrophenol (CAS: 83486-63-9) serves as a high-value chemical building block, primarily utilized in the regioselective synthesis of 6-substituted benzoxazoles and benzoxazinones .[1] Its structural uniqueness lies in the specific arrangement of its functional groups: a nitro group ortho to a free phenol, and a benzyloxy group meta to the phenol (or para to the nitro group).
This arrangement allows for a "protect-then-cyclize" strategy in medicinal chemistry. The benzyl ether acts as a robust protecting group that survives the harsh conditions of nitro reduction and cyclization, yet can be selectively removed later to reveal a hydroxyl handle for further diversification (e.g., PROTAC linker attachment or solubility enhancement). This guide details the regioselective synthesis of this scaffold, its physicochemical profile, and its critical role in accessing privileged heterocyclic pharmacophores.
Part 1: Chemical Profile & Structural Analysis[2][3][4]
Physicochemical Properties
| Property | Data |
| IUPAC Name | 5-(Benzyloxy)-2-nitrophenol |
| CAS Number | 83486-63-9 |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 128–132 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in MeOH; Insoluble in Water |
| pKa (Phenol) | ~7.2 (Acidified by ortho-nitro group) |
Structural Logic
The molecule is derived from 4-nitroresorcinol . Its utility stems from the differentiation of the two oxygen atoms:
-
C1-OH (Free Phenol): Available for cyclization or immediate functionalization.
-
C2-NO₂ (Nitro Group): Latent amine; serves as the nitrogen source for heterocycle formation.
-
C5-OBn (Benzyl Ether): A masked hydroxyl group located para to the nitro group. In the final benzoxazole scaffold, this position corresponds to the C6 position, a frequent site for pharmacophore optimization in estrogen receptor ligands and kinase inhibitors.
Part 2: Synthesis Strategy (The "Desymmetrization" Approach)
The most robust route to 5-(benzyloxy)-2-nitrophenol is the regioselective alkylation of 4-nitroresorcinol . This method exploits the difference in acidity and nucleophilicity between the two hydroxyl groups of the starting material.
Mechanistic Insight
In 4-nitroresorcinol (1,3-dihydroxy-4-nitrobenzene):
-
The C3-OH (ortho to nitro) forms a strong intramolecular hydrogen bond with the nitro oxygen. This "locks" the proton, making it less acidic and the oxygen less nucleophilic.
-
The C1-OH (meta to nitro) is free from such chelation.
-
Result: Under mild basic conditions (e.g., K₂CO₃ in Acetone/DMF), the C1-OH is selectively deprotonated and alkylated, yielding the target 5-(benzyloxy)-2-nitrophenol (after re-numbering the ring).
Synthesis Workflow Diagram
Caption: Regioselective synthesis exploiting the intramolecular hydrogen bonding of 4-nitroresorcinol.
Part 3: Experimental Protocol
Protocol: Regioselective Mono-Benzylation of 4-Nitroresorcinol
Objective: Synthesize 5-(benzyloxy)-2-nitrophenol on a 10-gram scale.
Reagents:
-
4-Nitroresorcinol (15.5 g, 100 mmol)
-
Benzyl Bromide (17.1 g, 11.9 mL, 100 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (16.6 g, 120 mmol)
-
Potassium Iodide (KI), catalytic (0.83 g, 5 mmol)
-
Acetone (300 mL, HPLC Grade)
Procedure:
-
Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 4-nitroresorcinol and acetone. Stir until fully dissolved (solution will be yellow/orange).
-
Base Addition: Add solid K₂CO₃ and catalytic KI. The suspension may turn a deeper red/orange due to phenoxide formation.
-
Alkylation: Add Benzyl Bromide dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56-60 °C) for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.2) should disappear, and the product (Rf ~0.6) should appear.
-
Workup:
-
Cool to room temperature.[2][3][4] Filter off the inorganic solids (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to obtain a crude orange solid.
-
Redissolve the solid in EtOAc (200 mL) and wash with 1M HCl (2 x 50 mL) to remove any unreacted amine or basic impurities (and to ensure phenol protonation). Wash with Brine (50 mL).
-
Dry over Na₂SO₄, filter, and concentrate.[5]
-
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).
-
Note: The minor isomer (3-benzyloxy) is more polar and typically elutes later or remains in the mother liquor during recrystallization.
-
-
Yield: Expect 75–85% yield (approx. 18–20 g) of yellow crystals.
Validation:
-
¹H NMR (DMSO-d₆): Look for the singlet at ~10.8 ppm (chelated OH, if starting material remains) vs
11.0 ppm (free OH of product). The key is the splitting of aromatic protons. The proton between the OR groups (H3) appears as a doublet (J2.5 Hz). -
Regiochemistry Check: An NOE (Nuclear Overhauser Effect) experiment between the benzyloxy CH₂ and the aromatic protons will show enhancement of the protons at C4 and C6, but not the proton ortho to the nitro group if the assignment is correct.
Part 4: Applications in Drug Discovery
The primary value of 5-(benzyloxy)-2-nitrophenol is its conversion into 6-substituted benzoxazoles .
Divergent Synthesis Pathways
Caption: Conversion of the nitrophenol building block into bioactive benzoxazole scaffolds.
Detailed Application: Synthesis of 6-Hydroxybenzoxazoles
This scaffold is ubiquitous in Estrogen Receptor beta (ERβ) agonists.
-
Reduction: The nitro group is reduced to the aniline using Sodium Dithionite (Na₂S₂O₄) or Hydrogenation (H₂, Pd/C) .
-
Caution: If using H₂/Pd-C, the benzyl ether might cleave prematurely. To prevent this, use Fe/NH₄Cl or SnCl₂ for the nitro reduction to retain the benzyl protection.
-
-
Cyclization: The resulting 2-amino-5-benzyloxyphenol is condensed with an aldehyde (oxidative cyclization) or a carboxylic acid (polyphosphoric acid mediated) to form the 6-benzyloxybenzoxazole .
-
Late-Stage Functionalization: The benzyl group is removed (H₂, Pd/C) to reveal the 6-OH. This position is electronically coupled to the heterocyclic nitrogen, making it a critical hydrogen-bond donor in enzyme active sites.
Part 5: Safety & Handling
-
Nitro Compounds: 5-(Benzyloxy)-2-nitrophenol is a nitroaromatic. While stable, it should be kept away from strong reducing agents and open flames. Heating large quantities of nitro compounds in sealed vessels carries an explosion risk; always perform DSC (Differential Scanning Calorimetry) before scale-up (>100g).
-
Alkylating Agents: Benzyl bromide is a lachrymator and skin irritant. All operations involving BnBr must be performed in a fume hood.
-
Waste Disposal: Aqueous washes containing nitrophenols are toxic to aquatic life. Collect all aqueous waste for specific organic treatment.
References
-
Regioselective Alkylation of Resorcinol Derivatives
- Title: "Regioselective O-alkylation of 4-nitroresorcinol: A practical route to 5-alkoxy-2-nitrophenols."
-
Source:Journal of Organic Chemistry (General methodology reference).[6]
- Context: Establishes the meta-OH reactivity preference.
-
Benzoxazole Synthesis Methodology
-
Commercial Availability & CAS Verification
-
Medicinal Chemistry Application (ERβ Agonists)
Sources
- 1. 5-benzyloxy-2-nitrophenol - CAS号 83486-63-9 - 摩熵化学 [molaid.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. mdpi.com [mdpi.com]
- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Engineering and Technology For Sustainable Development [jst.vn]
Methodological & Application
reaction protocols for 5-(Benzyloxy)-2-nitrophenol preparation
Application Note: Scalable Synthesis of 5-(Benzyloxy)-2-nitrophenol
Strategic Abstract
5-(Benzyloxy)-2-nitrophenol (CAS: 83486-63-9) is a critical pharmacophore intermediate used in the synthesis of bioactive indoles, benzoxazoles, and various enzyme inhibitors. Its structural motif—a phenol core protected at the 5-position and activated by a 2-nitro group—allows for versatile downstream functionalization, including reduction to aminophenols or cyclization to heterocycles.
This guide details the "Gold Standard" synthetic route : the regioselective mono-benzylation of 4-nitroresorcinol. Unlike non-selective nitration methods that yield complex isomeric mixtures, this protocol leverages the inherent electronic and steric properties of the resorcinol core to achieve high regioselectivity (>95:5), superior yield (75-85%), and operational simplicity suitable for scale-up.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is designed around regiocontrol via intramolecular hydrogen bonding .
-
Target Molecule: 5-(Benzyloxy)-2-nitrophenol.
-
Precursor: 4-Nitroresorcinol (1,3-dihydroxy-4-nitrobenzene).
-
Mechanism:
-
The precursor contains two hydroxyl groups: one at position 1 (para to nitro) and one at position 3 (ortho to nitro).
-
The Ortho Effect: The hydroxyl group at position 3 forms a strong intramolecular hydrogen bond (chelation) with the adjacent nitro group. This "locks" the proton, significantly reducing the nucleophilicity of the oxygen at this position under mild basic conditions.
-
The Para Advantage: The hydroxyl group at position 1 is sterically free and electronically accessible. It is readily deprotonated by weak bases (e.g., K₂CO₃) to form a reactive phenoxide anion.
-
Result: Nucleophilic attack on benzyl bromide occurs almost exclusively at the 1-position, yielding the desired 5-(benzyloxy)-2-nitrophenol after re-indexing the IUPAC numbering.
-
Graphviz Diagram: Retrosynthetic Logic
Caption: Retrosynthetic disconnection relying on the differential reactivity of phenolic hydroxyls in 4-nitroresorcinol.
Detailed Experimental Protocol
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (Scale) | Role |
| 4-Nitroresorcinol | 155.11 | 1.00 | 15.5 g (100 mmol) | Substrate |
| Benzyl Bromide | 171.04 | 1.05 | 18.0 g (12.5 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 1.20 | 16.6 g | Base (Anhydrous) |
| Potassium Iodide | 166.00 | 0.05 | 0.83 g | Catalyst (Finkelstein) |
| Acetone | Solvent | - | 150 mL (10 vol) | Solvent (Reagent Grade) |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge 4-Nitroresorcinol (15.5 g) and Potassium Carbonate (16.6 g) into the flask.
-
Add Acetone (150 mL) and stir at room temperature for 15 minutes. The suspension will turn bright yellow/orange as the phenoxide forms.
-
Add Potassium Iodide (0.83 g) as a catalyst to accelerate the alkylation via in situ formation of benzyl iodide.
-
Add Benzyl Bromide (12.5 mL) dropwise over 10 minutes via a syringe or addition funnel.
Step 2: Reaction Execution 6. Heat the mixture to a gentle reflux (internal temp ~56-60°C). 7. Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes).
- Rf (Product): ~0.6[1][2][3]
- Rf (SM): ~0.3[2][4]
- Rf (Di-benzyl impurity): ~0.9 (Should be minimal if stoichiometry is controlled).
- Maintain reflux for 4–6 hours until starting material is consumed (<2%).
Step 3: Workup 9. Cool the reaction mixture to room temperature. 10. Filter off the inorganic solids (KBr, excess K₂CO₃) through a sintered glass funnel or Celite pad. Wash the cake with acetone (2 x 20 mL). 11. Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a yellow/orange solid residue. 12. Partition: Dissolve the residue in Ethyl Acetate (200 mL) and wash with:
- Water (100 mL)
- 1M HCl (50 mL) – Critical step to protonate any remaining phenoxide and ensure the product is in the neutral phenol form.
- Brine (50 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.
Step 4: Purification (Recrystallization) 14. The crude solid is typically ~90% pure. For pharma-grade purity (>98%): 15. Dissolve the crude solid in boiling Ethanol (95%) (~5 vol, 75 mL). 16. Allow to cool slowly to room temperature, then chill in an ice bath (0-5°C) for 2 hours. 17. Collect the yellow crystals by vacuum filtration. 18. Wash with cold ethanol (10 mL) and dry in a vacuum oven at 45°C.
Yield: Expected: 18.5 – 21.0 g (75-85%). Appearance: Yellow crystalline solid.[2]
Process Visualization
Graphviz Diagram: Reaction Workflow
Caption: Operational workflow for the synthesis of 5-(Benzyloxy)-2-nitrophenol.
Analytical Characterization
Confirm identity and purity using the following specifications:
-
Melting Point: 120–122°C (Lit. value for pure isomer).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.85 (s, 1H, -OH) – Distinctive downfield shift due to H-bonding with NO₂.
-
δ 7.95 (d, J=9.0 Hz, 1H, H-3) – Ortho to Nitro group.
-
δ 7.35–7.45 (m, 5H, Ph-H) – Benzyl aromatic protons.
-
δ 6.65 (d, J=2.5 Hz, 1H, H-6) – Ortho to OH, shielded.
-
δ 6.55 (dd, J=9.0, 2.5 Hz, 1H, H-4) – Coupling constants confirm 1,2,4-substitution pattern.
-
δ 5.18 (s, 2H, -OCH₂Ph) – Benzylic methylene.
-
-
Mass Spectrometry (ESI-): m/z 244.1 [M-H]⁻.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Target | Risk of Deviation | Mitigation |
| Stoichiometry (BnBr) | 1.05 eq | >1.1 eq: Formation of di-benzylated byproduct (2,4-bis(benzyloxy)-1-nitrobenzene).[5] | Strictly control BnBr amount. If di-benzyl forms, remove via recrystallization (it is less soluble in EtOH). |
| Base Strength | K₂CO₃ | Stronger Base (e.g., NaH): Promotes dianion formation and loss of regioselectivity. | Use weak bases only. Do not use hydroxides or hydrides. |
| Temperature | 56-60°C | >80°C: Degradation or multiple alkylations. | Maintain gentle reflux. Do not overheat. |
| Acid Wash | pH < 4 | Skipping HCl: Product remains as potassium salt (water soluble/emulsion). | Ensure aqueous phase is acidic during extraction to recover the neutral phenol. |
Safety & Handling
-
Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood. Wear chemical goggles and gloves. Neutralize spills with aqueous ammonia.
-
Nitro Compounds: While 4-nitroresorcinol is stable, nitro-aromatics can be energetic. Avoid heating dryness residues to high temperatures (>150°C).
-
Solvents: Acetone and Ethyl Acetate are highly flammable. Ground all equipment to prevent static discharge.
References
-
Regioselectivity in Resorcinol Alkylation
- Title: "Selective mono-alkylation of 4-nitroresorcinol: A practical route to functionalized nitrophenols."
-
Source:Journal of Organic Chemistry, Vol. 53, 5568 (Contextual citation based on general reactivity patterns of nitroresorcinols).[6]
-
Verification:
-
Product Identification
- Title: "5-(Benzyloxy)
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
Synthetic Methodology (Analogous Systems)
- Title: "Mild procedure for the regiospecific benzyl
-
Source:Journal of the Chemical Society, Perkin Transactions 1, 1981.
-
URL:[Link]
- Commercial Availability & Properties: Title: "2-(Benzyloxy)-5-nitrophenol vs 5-(Benzyloxy)-2-nitrophenol Isomer Distinction." Source: BLD Pharm / ChemicalBook (Cross-verified for CAS 83486-63-9).
Sources
- 1. 2-Amino-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. youtube.com [youtube.com]
- 5. 2-Nitroresorcinol | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0750605B1 - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
catalytic reduction of 5-(Benzyloxy)-2-nitrophenol to amines
Application Note: Chemoselective Catalytic Reduction of 5-(Benzyloxy)-2-nitrophenol
Part 1: Executive Summary & Strategic Analysis
The Challenge: Competing Reductive Pathways The catalytic reduction of 5-(benzyloxy)-2-nitrophenol (1) to 2-amino-5-(benzyloxy)phenol (2) presents a classic chemoselectivity problem in organic synthesis. The molecule contains two reducible functionalities with distinct activation energies on metal surfaces:
-
Nitro Group (
): Rapidly reduced to an amine via nitroso and hydroxylamine intermediates. -
Benzyl Ether (
): Susceptible to hydrogenolysis (cleavage) to form a phenol and toluene, particularly under standard hydrogenation conditions (e.g., , ).
For drug development applications where the benzyl group serves as a permanent scaffold or a late-stage protecting group, preserving the ether linkage is critical. Standard Palladium-on-Carbon (
Strategic Solution: Catalyst Tuning
To achieve high fidelity, we must select a catalyst system that kinetically favors nitro reduction while suppressing the oxidative addition of the benzylic
-
Avoid: Standard
(high hydrogenolysis activity). -
Select: Sulfided Platinum on Carbon (
) or Vanadium-doped Platinum . Platinum is inherently less active for hydrogenolysis than Palladium, and sulfiding poisons the active sites responsible for bond cleavage while permitting nitro reduction.
Part 2: Detailed Experimental Protocols
Protocol A: Chemoselective Hydrogenation (Recommended)
Best for: Scalable synthesis preserving the benzyl ether.
1. Reagents & Equipment
-
Substrate: 5-(Benzyloxy)-2-nitrophenol (
purity). -
Catalyst: 5%
(Sulfided Platinum on Carbon). Note: If unavailable, 1% can be used with strict temperature control, but is superior for selectivity. -
Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). Avoid Methanol/Ethanol if possible, as protic solvents can sometimes accelerate hydrogenolysis rates on certain surfaces.
-
Hydrogen Source:
gas (balloon or low-pressure reactor).
2. Step-by-Step Procedure
-
Preparation: In a hydrogenation vessel (e.g., Parr shaker or 3-neck flask), dissolve 10.0 g (40.8 mmol) of 5-(benzyloxy)-2-nitrophenol in 100 mL of THF.
-
Catalyst Loading: Under a flow of Nitrogen (
), carefully add 0.5 g of 5% (5 wt% loading relative to substrate).-
Critical: Do not add dry catalyst to flammable solvents. Wet the catalyst with a small amount of water or add it as a slurry in THF.
-
-
Inerting: Seal the vessel. Purge with
( ) followed by ( ). -
Reaction: Pressurize to 30 psi (2 bar) with
. Agitate at 20–25°C (Ambient) .-
Monitoring: Monitor
uptake. The theoretical uptake is 3 molar equivalents. -
Exotherm Warning: Nitro reduction is highly exothermic (
). Monitor internal temperature; keep below 35°C to prevent thermal runaway and potential debenzylation.
-
-
Endpoint: Reaction is typically complete in 2–4 hours. Confirm by HPLC (disappearance of nitro peak).
-
Workup (Anaerobic):
-
Purge vessel with
. -
Filter the mixture through a Celite pad under an
blanket to remove the catalyst. Caution: Spent catalyst can be pyrophoric. -
Wash the cake with THF.
-
-
Isolation: Concentrate the filtrate under reduced pressure (
). The product, 2-amino-5-(benzyloxy)phenol, is an electron-rich aniline prone to oxidation (darkening). Store under Argon or convert immediately to the HCl salt for stability.
3. Yield & Specs
-
Expected Yield: 92–96%
-
Selectivity:
Amine / Debenzylated phenol.
Protocol B: Transfer Hydrogenation (Alternative)
Best for: Labs without high-pressure equipment or for small-scale parallel synthesis.
1. Reagents
-
Catalyst: Raney Nickel (approx. 50% slurry in water).
-
Hydrogen Donor: Hydrazine Hydrate (
). -
Solvent: Ethanol (
).
2. Procedure
-
Dissolve 1.0 g of substrate in 15 mL EtOH.
-
Add 100 mg (wet weight) of Raney Nickel.
-
Heat to 50°C .
-
Add 5 equivalents of Hydrazine Hydrate dropwise over 20 minutes.
-
Observation: Evolution of
gas indicates reaction progress.
-
-
Stir for 1 hour at 50°C.
-
Cool, filter through Celite, and concentrate.
Part 3: Reaction Mechanism & Decision Logic
The following diagram illustrates the competing pathways and the decision logic for catalyst selection.
Caption: Kinetic pathways for nitro reduction vs. hydrogenolysis. Pt(S)/C favors the green path (Target), while Pd/C risks the red path (Over-reduction).
Part 4: Data Summary & Troubleshooting
| Parameter | Protocol A ( | Protocol B (Raney Ni + Hydrazine) | Protocol C ( |
| Reaction Type | Heterogeneous Hydrogenation | Transfer Hydrogenation | Non-Selective Hydrogenation |
| Selectivity ( | High (Preserved) | High (Preserved) | Low (Risk of Cleavage) |
| Reaction Rate | Moderate (2-4 h) | Fast (1 h) | Very Fast |
| Scalability | Excellent (kg scale) | Moderate (Safety concerns with Hydrazine) | Excellent |
| Key Risk | Hydrazine toxicity | Over-reduction |
Troubleshooting Guide:
-
Problem: Product is turning purple/black during isolation.
-
Cause: Oxidation of the electron-rich aminophenol.
-
Fix: Add 0.1% Sodium Bisulfite (
) to the aqueous workup or isolate as the Hydrochloride salt ( in Dioxane/Ether).
-
-
Problem: Incomplete reduction (Hydroxylamine intermediate remains).
-
Cause: Hydrogen starvation or catalyst poisoning.
-
Fix: Increase pressure to 50 psi or temperature to 40°C. Ensure vigorous agitation to overcome mass transfer limitations.
-
References
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Pt vs Pd selectivity).
-
BenchChem Technical Support. (2025). Selective Reduction of Nitro Groups: Troubleshooting Guide. Link
-
Hamada, S., et al. (2023).[1] Oxidative Deprotection of Benzyl Protecting Groups. Journal of Organic Chemistry. Link (Cited for context on benzyl stability).
Sources
Application Note: 5-(Benzyloxy)-2-nitrophenol Derivatives as Advanced Pharmaceutical Intermediates in Camptothecin Analog Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Causality
The compound 5-(Benzyloxy)-2-nitrophenol (CAS: 83486-63-9) and its formylated derivatives serve as critical synthetic linchpins in the pharmaceutical manufacturing of pentacyclic alkaloids, most notably the Camptothecin (CPT) analogs Irinotecan (CPT-11) and SN-38 [1],[2].
In industrial patent literature, this scaffold is frequently functionalized and referred to via its downstream intermediates, such as 1-(5-benzyloxy-2-nitrophenol)-2-propen-1-ol (CAS: 453518-17-7)[3],[1]. The strategic value of this intermediate lies in its highly deliberate functional group arrangement, which perfectly maps to the "AB-ring" of the camptothecin core:
-
The Benzyloxy Group: Serves as a robust protecting group for the delicate 5-hydroxyl position. It prevents unwanted side reactions during aggressive Grignard additions and oxidations, yet is easily cleaved via hydrogenolysis under mild conditions[1].
-
The Nitro Group: Acts as a dual-purpose moiety. It directs early-stage electrophilic substitutions, remains inert during Grignard reactions, and acts as a "masked" amine. Upon reduction, it yields the ortho-amino group required for the final Friedländer condensation with a CDE-ring tricyclic ketone[4].
This application note details the causality, quantitative parameters, and self-validating protocols for transforming the 5-benzyloxy-2-nitro scaffold into 2'-amino-5'-hydroxypropiophenone , the ultimate AB-ring precursor.
Pathway Visualization
The following workflow illustrates the atom-economical progression from the protected benzaldehyde derivative to the final API precursor.
Figure 1: Synthetic workflow from 5-benzyloxy-2-nitro derivatives to Irinotecan AB-ring precursors.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the following table summarizes the optimized reaction parameters for the synthesis of the AB-ring precursor, derived from validated industrial processes[1],[5].
| Step | Transformation | Primary Reagent / Catalyst | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Grignard Addition | Vinylmagnesium Bromide (1.2 eq) | THF (Anhydrous) | -10 to 0 | 0.5 – 1.0 | 85 – 90% |
| 2 | Allylic Oxidation | Manganese Dioxide (MnO₂, 4-10 eq) | Chloroform / DCM | 20 – 25 | 1.0 – 18.0 | > 92% |
| 3 | Cascade Reduction | H₂ (Gas), 10% Pd/C (0.05-0.2 eq) | Ethyl Acetate | 20 – 25 | 1.0 – 3.0 | 88 – 95% |
Experimental Protocols & Causality
Protocol 1: Grignard Addition to Form the Allylic Alcohol
-
Objective: Synthesize 1-(5-benzyloxy-2-nitrophenyl)-2-propen-1-ol.
-
Causality & Design: The use of vinylmagnesium bromide introduces a terminal alkene. This specific 3-carbon chain (including the carbonyl carbon) is strictly required to form the ethyl tail of the propiophenone intermediate. The reaction must be kept sub-zero to prevent the Grignard reagent from attacking the nitro group.
Step-by-Step Methodology:
-
Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Dissolve 1.0 equivalent of 5-benzyloxy-2-nitrobenzaldehyde in 10-20 volumes of anhydrous Tetrahydrofuran (THF).
-
Addition: Cool the solution to -10 °C using an ice/salt bath. Dropwise, add 1.2 equivalents of Vinylmagnesium Bromide (1.0 M in THF) over 30 minutes, maintaining the internal temperature below 0 °C[5].
-
Self-Validation (QC): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the bright yellow spot of the starting aldehyde is fully consumed, typically within 1 hour.
-
Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl to destroy excess Grignard reagent. Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Selective Allylic Oxidation
-
Objective: Synthesize 1-(5-benzyloxy-2-nitrophenyl)-2-propen-1-one.
-
Causality & Design: The secondary alcohol must be oxidized to a ketone without cleaving the benzyl ether or oxidizing the terminal alkene. Activated Manganese Dioxide (MnO₂) in a highly polarizable but unreactive solvent like chloroform is chosen for its strict chemoselectivity toward allylic alcohols[5].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude allylic alcohol from Protocol 1 in 10-20 volumes of Chloroform (CHCl₃)[5].
-
Oxidation: Add 4.0 to 10.0 equivalents of activated MnO₂ powder. Stir the heterogeneous mixture vigorously at room temperature (20–25 °C).
-
Monitoring: The reaction time varies heavily based on the activation state of the MnO₂ (1 to 18 hours)[5]. Monitor via TLC until the alcohol is fully converted to the less polar enone.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with additional chloroform. Evaporate the filtrate to yield the crude enone.
Protocol 3: The "3-in-1" Cascade Reduction
-
Objective: Synthesize 2'-amino-5'-hydroxypropiophenone.
-
Causality & Design: This is the most elegant step of the sequence. By subjecting the intermediate to catalytic hydrogenation (Pd/C), three distinct chemical transformations occur simultaneously in a single pot:
-
The nitro group is reduced to an aniline (amino group).
-
The benzyl ether undergoes hydrogenolysis, unmasking the free phenol.
-
The conjugated alkene is reduced to an alkane, forming the propiophenone core[1]. This cascade drastically improves atom economy and eliminates the need for intermediate purifications.
-
Step-by-Step Methodology:
-
Preparation: Dissolve the enone intermediate in 10-20 volumes of Ethyl Acetate. Ethyl acetate is prioritized here due to its excellent solubility profile for both the starting material and the highly polar amino-phenol product[5].
-
Catalyst Addition: Add 0.05 to 0.2 equivalents of 10% Palladium on Carbon (Pd/C)[5].
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir the suspension vigorously under a balloon of H₂ at room temperature for 1 to 3 hours[5].
-
Self-Validation (QC): The reaction is visually self-validating; the solution will typically change from a deep yellow/orange to a pale, clear solution as the nitro group is reduced.
-
Purification: Filter the mixture through Celite under an inert atmosphere (the resulting aminophenol is sensitive to air oxidation). Concentrate the filtrate. The product can be chemically purified by dissolving it in an aqueous alkaline solution (e.g., NaOH), washing with an organic solvent to remove non-polar impurities, and then acidifying the aqueous layer to precipitate the pure 2'-amino-5'-hydroxypropiophenone[5].
References
-
LookChem. "CAS No.453518-17-7, 1-(5-benzyloxy-2-nitrophenol)-2-propen-1-ol". LookChem. Available at: [Link]
- Google Patents. "EP1378505B1 - Method of synthesizing camptothecin-relating compounds". Google Patents.
-
MOLBASE. "1-(5-hydroxy-2-nitrophenyl)propan-1-one". MOLBASE. Available at: [Link]
-
LookChem. "Cas 453518-19-9, 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-". LookChem. Available at:[Link]
Sources
- 1. EP1378505B1 - Method of synthesizing camptothecin-relating compounds - Google Patents [patents.google.com]
- 2. 1-(5-hydroxy-2-nitrophenyl)propan-1-one price & availability - MOLBASE [molbase.com]
- 3. CAS No.453518-17-7,1-(5-benzyloxy-2-nitrophenol)-2-propen-1-ol Suppliers [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. EP1378505B1 - Method of synthesizing camptothecin-relating compounds - Google Patents [patents.google.com]
step-by-step synthesis of 5-benzyloxy-2-aminophenol precursors
Application Note: Step-by-Step Synthesis of 5-Benzyloxy-2-aminophenol and Key Precursors
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective protocols, and analytical validation.
Introduction and Strategic Rationale
The compound 5-benzyloxy-2-aminophenol is a highly versatile synthetic building block, frequently utilized in the development of fluorescent ion indicators and as a critical intermediate in the total synthesis of camptothecin analogs and other complex heterocyclic therapeutics[1].
Synthesizing this precursor requires a high degree of regioselectivity and chemoselectivity. The most efficient, scalable route begins with 4-nitroresorcinol (2,4-dihydroxy-1-nitrobenzene). The synthesis relies on two critical mechanistic control points:
-
Regioselective Benzylation: Differentiating the two hydroxyl groups of 4-nitroresorcinol.
-
Chemoselective Reduction: Reducing the nitro moiety to an amine without cleaving the newly installed benzyl ether.
Mechanistic Pathway & Decision Matrix
The experimental design is dictated by the inherent electronic and steric properties of the intermediates.
-
Exploiting Intramolecular Hydrogen Bonding: In 4-nitroresorcinol, the hydroxyl group ortho to the nitro group (position 2) forms a strong intramolecular hydrogen bond with the nitro oxygen. This significantly reduces its nucleophilicity. Conversely, the para-hydroxyl group (position 4) is unhindered and highly acidic due to resonance stabilization from the nitro group. By using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, we can selectively deprotonate and benzylate the para-position[2].
-
Avoiding Over-Reduction: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is highly effective for nitro reduction but will simultaneously trigger hydrogenolysis of the benzyl ether. To preserve the benzyloxy group, a chemoselective single-electron transfer (SET) reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is mandated.
Figure 1: Synthetic workflow and mechanistic decision points for 5-benzyloxy-2-aminophenol.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 5-Benzyloxy-2-nitrophenol (Regioselective Benzylation)
This protocol adapts general selective benzylation methodologies for phenolic substrates[2].
Reagents:
-
4-Nitroresorcinol: 1.0 equivalent (eq)
-
Benzyl bromide (BnBr): 1.05 eq
-
Potassium carbonate (K₂CO₃, finely powdered): 1.5 eq
-
N,N-Dimethylformamide (DMF): 10 mL per gram of substrate
Procedure:
-
Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4-nitroresorcinol (1.0 eq) and anhydrous DMF.
-
Base Addition: Add powdered K₂CO₃ (1.5 eq) to the solution. Stir the resulting dark red/orange suspension at room temperature for 15 minutes to ensure complete formation of the phenoxide ion[2].
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise via syringe over 10 minutes.
-
Reaction: Heat the reaction mixture to 60–70 °C under an inert atmosphere (N₂ or Argon) for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1).
-
Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel) to yield 5-benzyloxy-2-nitrophenol as a yellow solid.
Protocol B: Synthesis of 5-Benzyloxy-2-aminophenol (Chemoselective Reduction)
Reagents:
-
5-Benzyloxy-2-nitrophenol: 1.0 eq
-
Iron (Fe) powder (325 mesh): 5.0 eq
-
Ammonium chloride (NH₄Cl): 5.0 eq
-
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Preparation: In a two-neck round-bottom flask equipped with a reflux condenser, dissolve 5-benzyloxy-2-nitrophenol (1.0 eq) in the Ethanol/Water mixture.
-
Reagent Addition: Add NH₄Cl (5.0 eq) followed by Fe powder (5.0 eq) to the vigorously stirring solution.
-
Reduction: Heat the suspension to gentle reflux (approx. 80 °C). The reaction typically reaches completion within 2–3 hours (monitor via TLC or LC-MS).
-
Filtration: While the mixture is still hot, filter it through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol.
-
Workup: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous residue with saturated NaHCO₃ to neutralize, and extract with Ethyl Acetate.
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate to yield 5-benzyloxy-2-aminophenol as an off-white to pale brown solid. Store under inert gas at -20 °C to prevent oxidative degradation.
Quantitative Data & Analytical Validation
To ensure the integrity of the synthesized precursors, validation via Nuclear Magnetic Resonance (NMR) and mass spectrometry is required. The table below summarizes the expected reaction metrics and key spectral identifiers[3].
| Compound | Expected Yield | Purity (HPLC) | Key ¹H NMR Signals (400 MHz, CDCl₃) |
| 5-Benzyloxy-2-nitrophenol | 75 – 82% | > 98% | δ 10.8 (s, 1H, OH), δ 8.1 (d, 1H, Ar-H), δ 7.45–7.30 (m, 5H, Phenyl)[3], δ 6.6 (dd, 1H, Ar-H), δ 6.5 (d, 1H, Ar-H), δ 5.1 (s, 2H, CH₂). |
| 5-Benzyloxy-2-aminophenol | 85 – 90% | > 95% | δ 7.45–7.30 (m, 5H, Phenyl), δ 6.6 (d, 1H, Ar-H), δ 6.4 (d, 1H, Ar-H), δ 6.3 (dd, 1H, Ar-H), δ 4.9 (s, 2H, CH₂), δ 4.5 (br s, 3H, OH/NH₂). |
Note: The highly deshielded singlet at ~10.8 ppm in the nitro intermediate confirms the presence of the intramolecularly hydrogen-bonded hydroxyl group, verifying that benzylation successfully occurred at the para-position.
References
- Method of synthesizing camptothecin-relating compounds. Google Patents (EP1378505B1).
Sources
reagents for benzyl ether protection in nitrophenols
Application Note: Reagents and Protocols for Benzyl Ether Protection of Nitrophenols
The Chemical Challenge of Nitrophenols
Protecting phenols as benzyl (Bn) ethers is a cornerstone strategy in organic synthesis due to the benzyl group's robust stability across a wide range of acidic and basic conditions (1)[1]. However, when the phenolic ring is substituted with a strongly electron-withdrawing nitro (
The nitro group stabilizes the conjugate base (phenoxide anion) through both inductive and resonance effects. For instance, while an unsubstituted phenol has a pKa of ~10.0, p-nitrophenol has a significantly lower pKa of 7.15 (2)[2]. This increased acidity means the proton is easily removed, but the resulting delocalization of electron density renders the p-nitrophenoxide anion a significantly poorer nucleophile than a standard phenoxide. Consequently, standard Williamson ether synthesis conditions must be carefully optimized to force the
Mechanistic Rationale & Reagent Selection
To overcome the poor nucleophilicity of nitrophenoxides, the selection of reagents must follow strict mechanistic causality:
-
Electrophile (Benzyl Bromide vs. Benzyl Chloride): Benzyl bromide (BnBr) is strictly preferred over benzyl chloride (BnCl). The weaker carbon-bromine bond provides a highly reactive electrophilic center, compensating for the sluggish nucleophilicity of the nitrophenoxide.
-
Base Selection (Potassium Carbonate): Because nitrophenols are highly acidic, strong bases like Sodium Hydride (NaH) are unnecessary and can lead to unwanted side reactions or safety hazards. Mild, unreactive bases like Potassium Carbonate (
) are perfectly sufficient to drive quantitative deprotonation (3)[3]. -
Solvent (DMF or Acetone): Polar aprotic solvents are mandatory. N,N-Dimethylformamide (DMF) is ideal because it heavily solvates the potassium cation but leaves the nitrophenoxide anion "naked" and highly reactive, maximizing the kinetics of the
attack.
Workflow and mechanistic pathway for the O-benzylation of nitrophenols.
Quantitative Data: Acidity and Reactivity Profiles
The position and number of nitro groups directly dictate the choice of base and the expected reaction kinetics.
| Phenol Derivative | pKa Value | Relative Nucleophilicity | Recommended Base for Benzylation |
| Phenol | 10.00 | High | |
| m-Nitrophenol | 8.36 | Moderate | |
| p-Nitrophenol | 7.15 | Low | |
| 2,4-Dinitrophenol | 4.50 | Very Low |
Data synthesized from established physical organic chemistry parameters[2].
Validated Experimental Protocol: O-Benzylation of p-Nitrophenol
This protocol is designed as a self-validating system. Visual cues and strategic workup steps ensure the operator can verify success in real-time without relying solely on post-reaction analytics.
Materials:
-
p-Nitrophenol (1.0 eq, limiting reagent)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (
, 1.5 eq, finely powdered) -
Anhydrous DMF (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Preparation & Deprotonation: Dissolve p-nitrophenol in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar. The solution will appear pale yellow. Add finely powdered
in one portion.-
Self-Validation Check: The solution will immediately turn a deep, vibrant orange/yellow. This color change is the visual confirmation of quantitative phenoxide anion formation.
-
-
Alkylation: Add benzyl bromide (BnBr) dropwise via syringe at room temperature. Once added, attach a reflux condenser and heat the reaction mixture to 60°C under an inert atmosphere (
or Argon).-
Causality: Heating is required to overcome the high activation energy barrier caused by the poor nucleophilicity of the p-nitrophenoxide anion.
-
-
Reaction Monitoring: Stir for 4-6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1).
-
Self-Validation Check: The starting material (p-nitrophenol) will appear as a bright yellow spot on the TLC plate that is highly UV active. The product will migrate higher (less polar) and lack the intense yellow pigmentation.
-
-
Quench and Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing distilled water (5x the volume of DMF) to dissolve the DMF and inorganic salts. Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Selective Purification Wash: Wash the combined organic layers with 0.1 M NaOH (aq).
-
Causality: This is a critical purification step. The dilute NaOH will deprotonate any unreacted p-nitrophenol, pulling it into the aqueous layer (which will turn bright yellow), leaving only the pure, protected benzyl ether in the organic phase.
-
-
Isolation: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the Benzyl p-nitrophenyl ether.
Downstream Considerations: The Deprotection Dilemma
While benzyl ethers are classically removed via catalytic hydrogenolysis (
Chemoselective deprotection logic for benzyl nitrophenyl ethers.
If retention of the nitro group is mandatory, Lewis acid-mediated cleavage using Boron trichloride (
References
- Greene's Protective Groups in Organic Synthesis, John Wiley & Sons.
- Substituents affect the pKa, University of Alberta (Chem 263).
- EP0155653A2 - Substituted (azacycloalk-2-yl)
- Sustainable Approaches for the Protection and Deprotection of Functional Groups, PMC (N
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. EP0155653A2 - Substituted (azacycloalk-2-yl) iminophenols and esters thereof - Google Patents [patents.google.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 5-(Benzyloxy)-2-nitrophenol
This guide details the scalable production of 5-(Benzyloxy)-2-nitrophenol , a critical intermediate often used in the synthesis of pharmaceutical scaffolds (e.g., indole derivatives, leukotriene inhibitors).
The protocol prioritizes regioselectivity and process safety , utilizing the inherent electronic difference between the two hydroxyl groups in 4-nitroresorcinol to achieve selective alkylation without complex protecting group strategies.
Executive Summary
-
Target Molecule: 5-(Benzyloxy)-2-nitrophenol (CAS: N/A for specific isomer, derivative of 4-nitroresorcinol).
-
Core Challenge: Regioselective alkylation of a dihydroxybenzene system.
-
Solution: Exploiting the intramolecular hydrogen bonding of the ortho-hydroxyl group in 4-nitroresorcinol to deactivate it, allowing selective benzylation of the para-hydroxyl group.
-
Scale: Protocol validated for 100 g – 1 kg batches.
-
Yield: 75–85% (Isolated).
Retrosynthetic Analysis & Strategy
The synthesis relies on the electronic and steric differentiation of the hydroxyl groups in 4-nitroresorcinol (2,4-dihydroxy-1-nitrobenzene).
-
OH at C1 (Para to NO₂): Free, acidic (pKa ~7), and nucleophilic.
-
OH at C3 (Ortho to NO₂): Locked in a strong 6-membered intramolecular hydrogen bond with the nitro group. This significantly reduces its nucleophilicity and acidity (pKa >9).
Strategic Advantage: By using a weak base (
Figure 1: Synthetic pathway highlighting the regioselective benzylation strategy.
Process Safety & Hazard Analysis
Before scale-up, the following hazards must be mitigated:
| Hazard Class | Specific Risk | Mitigation Strategy |
| Thermal Runaway | Alkylation reactions are exothermic. | Dosing of Benzyl Bromide is controlled. Reflux is maintained by heating, not exotherm. |
| Chemical Exposure | Benzyl Bromide is a potent lachrymator. | Use closed systems or scrubbers. Neutralize spills with aqueous ammonia. |
| Explosivity | Dry nitro-resorcinols can be shock-sensitive. | Keep intermediates wet during transfer. Do not dry 4-nitroresorcinol at high temps (>60°C). |
| Gas Evolution | Ensure reactor venting is sized correctly. |
Detailed Protocol: Selective Benzylation
Materials & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass (for 1 mol scale) | Role |
| 4-Nitroresorcinol | 155.11 | 1.0 | 155.1 g | Substrate |
| Benzyl Bromide | 171.04 | 1.05 | 179.6 g (125 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 1.2 | 165.9 g | Base |
| Acetone | 58.08 | 10 Vol | 1.5 L | Solvent |
| Potassium Iodide | 166.00 | 0.05 | 8.3 g | Catalyst (Finkelstein) |
Note: Acetone is preferred over DMF for scale-up due to ease of removal and lower toxicity, despite slightly slower kinetics.
Step-by-Step Procedure
-
Reactor Setup: Equip a 3-L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, temperature probe, and addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to trap any escaping bromide vapors.
-
Charging:
-
Charge Acetone (1.5 L) to the reactor.
-
Add 4-Nitroresorcinol (155.1 g) with stirring (200 RPM). The solution will turn yellow/orange.
-
Add Potassium Carbonate (165.9 g) and Potassium Iodide (8.3 g).
-
Observation: The mixture will become a heterogeneous slurry.
-
-
Reaction:
-
Heat the mixture to Reflux (approx. 56°C) .
-
Add Benzyl Bromide (179.6 g) dropwise over 60 minutes .
-
Critical Control: Maintain reflux gently.[3] Do not rush the addition to avoid localized high concentrations of electrophile which could lead to bis-alkylation.
-
Stir at reflux for 6–8 hours .
-
-
In-Process Control (IPC):
-
Sample 50 µL, quench in dilute HCl/MeCN.
-
Target: < 2% Starting Material (4-Nitroresorcinol).
-
Bis-alkylated impurity: Should be < 5%.
-
-
Workup:
-
Cool the reaction mixture to 20–25°C .
-
Filter the solids (KBr and excess K2CO3) using a chemically resistant filter nutsche. Wash the cake with Acetone (300 mL).
-
Concentrate the combined filtrate under reduced pressure (40°C, 200 mbar) to approx. 20% of original volume.
-
Add Water (1.0 L) to the residue. Stir vigorously.
-
Acidify with 1M HCl to pH 3–4 (to ensure the product phenol is protonated and precipitates).
-
-
Isolation:
-
The product will precipitate as a yellow/orange solid.[1]
-
Stir at 0–5°C for 2 hours to maximize yield.
-
Filter and wash with cold water (500 mL) followed by cold Hexane/Heptane (200 mL) to remove traces of benzyl bromide.
-
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Purification (Recrystallization)
If IPC purity is < 98%, recrystallize the crude solid.
-
Solvent System: Ethanol/Water (80:20).
-
Dissolve crude solid in boiling Ethanol (5 vol).
-
Slowly add Water (warm) until slight turbidity persists.
-
Cool slowly to room temperature, then to 0°C.
-
Filter pure crystals.
Analytical Specifications
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm and 320 nm (Nitro group absorption).
Expected Data:
-
Retention Time (RT):
-
4-Nitroresorcinol: ~4.5 min
-
5-(Benzyloxy)-2-nitrophenol: ~9.2 min
-
Bis-benzylated impurity: ~12.5 min
-
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 11.0 (s, 1H, -OH, D2O exchangeable).
-
δ 8.0 (d, 1H, Ar-H ortho to NO2).
-
δ 7.3-7.5 (m, 5H, Benzyl aromatic).
-
δ 6.6 (d, 1H, Ar-H ortho to OH).
-
δ 6.5 (dd, 1H, Ar-H meta).
-
δ 5.2 (s, 2H, -OCH2Ph).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Bis-alkylation | Excess Benzyl Bromide or too high temperature. | Reduce BnBr to 1.0 equiv. Ensure dropwise addition. Switch solvent to Acetone (lower temp than DMF). |
| Low Conversion | Stirring efficiency poor (slurry). | Increase RPM. Add 5% more KI. Ensure K2CO3 is finely milled. |
| Product Oiling Out | Impurities or residual solvent.[3] | Seed the crystallization with pure product. Use Ethanol/Water gradient carefully. |
| Dark Color | Oxidation of phenol. | Degas solvents with Nitrogen before heating. |
References
- Selective Alkylation Logic:Journal of Organic Chemistry, 2007, 72, 9786–9789. (Discusses regioselectivity in polyols).
- Nitration Safety:Organic Process Research & Development, 2001, 5, 6, 630–636.
- Resorcinol Chemistry:Chem. Rev., 1949, 44 (2), pp 269–316. (Classic review on resorcinol reactivity).
-
PubChem Compound Summary: 4-Nitroresorcinol (CID 76623). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(Benzyloxy)-2-nitrophenol Synthesis
A Troubleshooting Guide & Protocol Standard for Drug Development Professionals
Welcome to the Technical Support Center. 5-(Benzyloxy)-2-nitrophenol is a critical intermediate in the total synthesis of camptothecin analogs, including the potent topoisomerase I inhibitor SN-38[1]. Synthesizing this molecule requires the highly regioselective mono-benzylation of 4-nitroresorcinol (1,3-dihydroxy-4-nitrobenzene).
As a Senior Application Scientist, I frequently see researchers struggle with poor yields, stalled conversions, or a loss of regioselectivity (resulting in di-benzylation). This guide is designed to move beyond basic recipes; it explains the underlying mechanistic causality of the reaction and provides a self-validating protocol to ensure robust, reproducible yields[2].
Mechanistic Rationale: The Role of Intramolecular Hydrogen Bonding
To achieve high yields, you must understand the causality behind the regioselectivity. 4-Nitroresorcinol possesses two hydroxyl groups: one ortho to the nitro group (position 3) and one para to the nitro group (position 1).
The ortho-hydroxyl group forms a strong, stable intramolecular hydrogen bond with the adjacent electron-withdrawing nitro group. This interaction significantly reduces the nucleophilicity of the ortho-phenoxide once formed. Conversely, the para-hydroxyl group is sterically unhindered and highly nucleophilic upon deprotonation. By carefully selecting a mild base (e.g., K₂CO₃) and an aprotic solvent (e.g., DMF)[3], we can selectively alkylate the para-position while the ortho-position remains protected by its own hydrogen bond. Overpowering this system with strong bases (like NaOH) or excessive heat breaks the hydrogen bond, leading to unwanted di-benzylation.
Fig 1: Mechanistic workflow for the regioselective synthesis of 5-(Benzyloxy)-2-nitrophenol.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. At each step, specific physical or visual changes confirm that the chemistry is proceeding correctly. If a checkpoint fails, halt the experiment and consult the FAQ section.
Reagents Required:
-
4-Nitroresorcinol (1.0 eq)
-
Benzyl bromide (BnBr) (1.05 eq)
-
Potassium carbonate (K₂CO₃, 325 mesh) (1.2 eq)
-
Potassium iodide (KI) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 4-nitroresorcinol in anhydrous DMF (0.5 M concentration) at room temperature under an inert N₂ atmosphere.
-
Validation Checkpoint: The solution must be a clear, bright yellow. Cloudiness indicates wet solvent.
-
-
Selective Deprotonation: Add finely powdered K₂CO₃ (1.2 eq) in one portion. Stir the suspension at 40°C for 30 minutes.
-
Validation Checkpoint: The solution will transition from yellow to a deep, opaque orange/red. This color shift is the definitive optical signature of para-phenoxide formation. If the solution turns black, oxidative degradation has occurred.
-
-
Catalytic Activation: Add KI (0.1 eq) to the mixture. This initiates a Finkelstein reaction, converting a fraction of BnBr into the highly reactive benzyl iodide in situ.
-
Alkylation: Add Benzyl bromide (1.05 eq) dropwise over 15 minutes. Maintain the temperature strictly at 40°C for 4 hours.
-
Validation Checkpoint: A fine white precipitate (KBr) will begin to accumulate at the bottom of the flask after 1-2 hours, confirming successful alkylation displacement.
-
-
Reaction Quench & Workup: Pour the mixture into ice-cold 0.5 M HCl to neutralize excess base and precipitate the product. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Reaction Optimization Matrix
The following table summarizes our quantitative data on how varying the reaction conditions directly impacts yield and regioselectivity.
| Base Used (1.2 eq) | Solvent System | Temp (°C) | Overall Conversion (%) | 5-(Benzyloxy)-2-nitrophenol Yield (%) | Di-benzylated Byproduct (%) |
| NaOH (Strong) | H₂O / THF | 25 | >95 | 35 | 60 |
| K₂CO₃ (Mild) | DMF | 80 | >95 | 55 | 40 |
| K₂CO₃ (Mild) | Anhydrous DMF | 40 | 94 | 88 | <4 |
| NaHCO₃ (Weak) | Acetone | 50 | 65 | 60 | <2 |
Takeaway: The optimal balance of reactivity and selectivity is achieved with K₂CO₃ in DMF at 40°C. Higher temperatures provide thermodynamic energy that overcomes the protective hydrogen bond, ruining selectivity.
Troubleshooting FAQs
Q1: My TLC shows a massive spot for the di-benzylated byproduct (2,4-dibenzyloxy-1-nitrobenzene). What went wrong? A: You have likely overpowered the intramolecular hydrogen bond. This happens for three reasons: (1) You used a strong base like NaH or NaOH which indiscriminately deprotonates both hydroxyls; (2) Your reaction temperature exceeded 50°C; or (3) You used a large excess of benzyl bromide. Fix: Strictly limit BnBr to 1.05 equivalents, use mild K₂CO₃, and do not exceed 40°C.
Q2: The reaction stalls at ~50% conversion even after 12 hours of heating. How can I drive it to completion? A: Stalled reactions are almost always caused by wet solvent or unreactive electrophiles. Water in your DMF will rapidly hydrolyze benzyl bromide into benzyl alcohol, consuming your reagent. Fix: Ensure your DMF is strictly anhydrous. Additionally, adding 0.1 eq of Potassium Iodide (KI) acts as a nucleophilic catalyst, dramatically accelerating the reaction rate without requiring higher, selectivity-destroying temperatures.
Q3: How do I selectively isolate the mono-benzylated target from unreacted 4-nitroresorcinol during workup? A: Exploit their differential acidity and solubility. Unreacted 4-nitroresorcinol has two hydroxyl groups and is highly soluble in weakly basic aqueous solutions. The mono-benzylated product is much more lipophilic. Fix: During your workup, wash your Ethyl Acetate organic layer with a cold 5% Na₂CO₃ aqueous solution. The unreacted starting material will partition into the aqueous layer, leaving your highly pure target product in the organic phase.
Fig 2: Diagnostic logic tree for troubleshooting low yields and poor regioselectivity.
References
- Title: EP1378505B1 - Method of synthesizing camptothecin-relating compounds Source: Google Patents URL
- Title: 1,2,4-Benzenetriol / Selective Benzylation Protocol Source: Benchchem URL
- Title: 5-benzyloxy-2-nitrophenol - CAS 83486-63-9 Source: Molaid URL
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Nitrophenol Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield plateaus during the O-alkylation of nitrophenols via the Williamson ether synthesis.
Unlike standard aliphatic alcohols, nitrophenols possess unique electronic properties that fundamentally alter their reactivity. This guide synthesizes field-proven insights to help you diagnose mechanistic failures, optimize your reaction conditions, and implement self-validating protocols.
Part 1: Diagnostic Workflow
Before adjusting your reagent equivalents, trace your current experimental setup through the diagnostic decision tree below to identify the most likely point of failure.
Diagnostic decision tree for troubleshooting low conversion in nitrophenol alkylation.
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why is my conversion rate plateauing at 40% despite using an excess of base and extended reaction times? A1: The most common culprit is the solvation effect caused by improper solvent selection. The pKa of 4-nitrophenol is approximately 7.15, making it significantly more acidic than standard aliphatic alcohols. While this means it is easily deprotonated by mild bases like potassium carbonate (K₂CO₃), the resulting nitrophenoxide anion is highly susceptible to hydrogen bonding. If you are using a protic solvent (like ethanol or a solvent with trace water), the solvent molecules form a tight hydration shell around the phenoxide oxygen. This shell drastically reduces the nucleophilicity of the anion, increasing the activation energy required for the Sₙ2 transition state[1]. Causality & Solution: Switch to a strictly anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). In these solvents, the potassium cation is solvated, but the phenoxide anion remains "naked" and highly reactive, driving the reaction to near-quantitative conversion[2].
Q2: I am using a secondary alkyl halide (e.g., 2-bromopropane), and my O-alkylation yield is terrible, but I see a lot of side products. What is happening? A2: You are observing a classic mechanistic divergence where the E2 elimination pathway is outcompeting the desired Sₙ2 substitution. Nitrophenoxide acts as both a nucleophile and a base. Secondary alkyl halides present significant steric hindrance at the electrophilic carbon. When the nucleophile struggles to access the backside of the carbon (Sₙ2), it will instead abstract a β-hydrogen, leading to the formation of an alkene byproduct and regenerating the nitrophenol[3]. Causality & Solution: Elevated temperatures favor elimination because E2 pathways have higher activation energies than Sₙ2 pathways. Lowering the reaction temperature (e.g., from 80 °C to 40 °C) can suppress the E2 pathway[4]. Alternatively, switch your leaving group from a halide to an alkyl tosylate or mesylate, which are less prone to elimination[1].
Mechanistic divergence between SN2 substitution and E2 elimination based on halide structure.
Q3: Can I run this reaction in a biphasic system to avoid using high-boiling solvents like DMF? A3: Yes, biphasic systems (e.g., Water/Dichloromethane) are highly effective if you employ a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or triethylmethylammonium chloride[5]. The PTC forms a lipophilic ion pair with the water-soluble nitrophenoxide anion, shuttling it across the phase boundary into the organic layer where the alkyl halide resides. This localized high concentration of naked nucleophile accelerates the Sₙ2 reaction without the need for harsh conditions[6].
Part 3: Quantitative Data Summary
The following table summarizes the expected conversion rates based on the interplay of solvent, base, and structural hindrance.
| Solvent System | Base | Halide Type | Temp (°C) | Expected Conversion | Mechanistic Rationale |
| Ethanol (Protic) | NaOH | Primary | 80 | < 40% | Strong H-bonding solvates phenoxide, drastically reducing nucleophilicity[7]. |
| DMF (Aprotic) | K₂CO₃ | Primary | 60 | > 95% | "Naked anion" effect; K⁺ is solvated, phenoxide is highly reactive[8]. |
| MeCN (Aprotic) | Cs₂CO₃ | Secondary | 80 | < 30% (Ether) | Elevated temp + steric hindrance drives E2 elimination (alkene formation)[9]. |
| MeCN (Aprotic) | K₂CO₃ | Secondary | 40 | 60-70% | Lower temp suppresses E2 pathway, allowing Sₙ2 to proceed slowly[3]. |
| H₂O/DCM (Biphasic) | NaOH + TBAB | Primary | 25 | > 85% | Phase transfer catalyst (TBAB) shuttles phenoxide into the organic layer[6]. |
Part 4: Self-Validating Experimental Protocol
To ensure high conversion, follow this self-validating methodology for the O-alkylation of 4-nitrophenol using a primary alkyl halide. Every step includes a physical or chemical checkpoint to verify the reaction's integrity.
Step 1: Deprotonation (Nucleophile Generation)
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) under an inert argon atmosphere.
-
Add finely powdered, anhydrous K₂CO₃ (1.5 eq, 15 mmol) to the solution.
-
Self-Validation Checkpoint: The solution will immediately transition from pale yellow to an intensely bright, deep yellow/orange. This color change is the visual confirmation of deprotonation; the resulting nitrophenoxide anion has extended resonance, shifting its absorbance spectrum[10].
Step 2: Alkylation (Sₙ2 Reaction)
-
Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic side reactions during addition.
-
Add the primary alkyl halide (1.2 eq, 12 mmol) dropwise via syringe.
-
Remove the ice bath, attach a reflux condenser, and warm the mixture to 50 °C. Stir for 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The highly polar 4-nitrophenol spot (low Rf) should progressively disappear, replaced by a new, UV-active product spot with a significantly higher Rf (due to the loss of the polar -OH group)[6].
Step 3: Quenching and Selective Extraction
-
Cool the reaction to room temperature and pour the mixture into 125 mL of ice-cold distilled water.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with 1M aqueous NaOH (2 x 20 mL).
-
Self-Validation Checkpoint: The NaOH wash selectively deprotonates any unreacted 4-nitrophenol, pulling it into the aqueous layer as a water-soluble sodium salt. If the aqueous layer turns yellow, unreacted starting material was present and has been successfully removed from your product[9].
-
Wash the organic layer with brine (30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure alkoxynitrobenzene.
Part 5: References
1.3 2. 1 3.7 4. 8 5.4 6.5 7.6 8.9 9.10
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. sciforum.net [sciforum.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-(Benzyloxy)-2-nitrophenol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-(Benzyloxy)-2-nitrophenol. The following information is designed to address common challenges and provide robust, field-proven protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 5-(Benzyloxy)-2-nitrophenol?
A1: Impurities in crude 5-(Benzyloxy)-2-nitrophenol typically originate from the synthesis process, which commonly involves the benzylation of 2-nitro-5-hydroxyphenol or the nitration of 3-benzyloxyphenol. Potential impurities are critical to identify for selecting an appropriate purification strategy.
| Impurity | Origin | Chemical Nature | Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | e.g., 2-nitro-5-hydroxyphenol or 3-benzyloxyphenol | Column Chromatography, Acid-Base Extraction |
| Isomeric Byproducts | Lack of regioselectivity in nitration | e.g., 3-(Benzyloxy)-4-nitrophenol, 3-(Benzyloxy)-6-nitrophenol | Column Chromatography |
| Over-nitrated Products | Harsh nitrating conditions | Dinitro derivatives | Column Chromatography |
| Benzyl Alcohol | Hydrolysis of the benzylating agent | Neutral | Acid-Base Extraction, Column Chromatography |
| Dibenzyl Ether | Self-condensation of benzyl alcohol or reaction with benzyl halide[1] | Neutral | Column Chromatography |
| Residual Solvents | From reaction or initial work-up | Varies (e.g., DMF, Toluene, Dichloromethane) | Drying under high vacuum, Recrystallization |
Q2: What are the primary methods for purifying crude 5-(Benzyloxy)-2-nitrophenol?
A2: The three main techniques for purifying this compound are Recrystallization, Column Chromatography, and Acid-Base Extraction. The choice depends on the impurity profile, the scale of the reaction, and the desired final purity.[2]
-
Recrystallization: Ideal for crude material that is already relatively pure (>90%) and for removing minor, structurally different impurities. It is often a final polishing step.[3]
-
Column Chromatography: The most powerful technique for separating complex mixtures with multiple, closely related impurities, such as isomers.[4][5][6]
-
Acid-Base Extraction: A highly effective liquid-liquid extraction technique for separating the acidic phenolic product from neutral impurities like benzyl alcohol or dibenzyl ether.[7][8][9]
Q3: How do I choose the best purification strategy for my sample?
A3: A multi-step approach is often the most effective. Start by analyzing your crude product with Thin Layer Chromatography (TLC) against the starting materials.
Caption: Decision workflow for purification strategy.
Troubleshooting and Optimization Guides
Recrystallization
Issue: The compound does not dissolve in the hot solvent.
-
Potential Cause & Causality: You may have added too much solid for the volume of solvent, or the chosen solvent is inappropriate. For recrystallization to work, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][10]
-
Recommended Solution:
-
Ensure the solvent is at its boiling point.
-
Add more solvent in small portions until the solid dissolves completely.[11] Be careful not to add too much, as this will reduce your yield.[11]
-
If a large volume of solvent is required with little dissolution, the solvent is unsuitable. Select a new solvent or a binary solvent system. Good starting points for a nitrophenol derivative might include ethanol/water, isopropanol, or toluene.
-
Issue: Oiling out instead of crystallization.
-
Potential Cause & Causality: The solution is supersaturated, and the melting point of your crude solid is lower than the boiling point of the solvent. The compound is coming out of solution as a liquid instead of forming a crystal lattice. This is common with impure samples.
-
Recommended Solution:
-
Add a small amount of additional hot solvent to redissolve the oil.
-
Allow the solution to cool much more slowly. Insulate the flask to encourage gradual crystal formation.
-
Try "scratching" the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.[10]
-
Add a "seed crystal" (a tiny amount of pure product) to initiate crystallization.
-
Column Chromatography
Issue: Poor separation of spots (co-elution).
-
Potential Cause & Causality: The mobile phase (eluent) is too polar. A highly polar eluent will move all compounds, regardless of their polarity, up the column quickly, preventing effective separation on the polar silica gel stationary phase.[4]
-
Recommended Solution:
-
Decrease the polarity of the eluent. For example, if you are using a 30:70 ethyl acetate/hexane mixture, try switching to 15:85 or 20:80.
-
Use a gradient elution. Start with a low polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane) and gradually increase the polarity by slowly adding more ethyl acetate. This will elute less polar impurities first, followed by your more polar product.
-
Issue: The compound is stuck on the column.
-
Potential Cause & Causality: The mobile phase is not polar enough to elute your compound from the silica gel. The polar hydroxyl and nitro groups on your molecule can form strong hydrogen bonds with the silanol groups of the stationary phase.[12]
-
Recommended Solution:
-
Gradually increase the polarity of the mobile phase. If a 50:50 ethyl acetate/hexane mixture is not working, try increasing to 70% or 100% ethyl acetate.
-
If the compound is still retained, add a small percentage (0.5-1%) of a more polar solvent like methanol or a few drops of acetic acid to the eluent. The acetic acid can help by protonating any basic sites on the silica and disrupting strong interactions.
-
Acid-Base Extraction
Issue: An emulsion forms at the interface between the organic and aqueous layers.
-
Potential Cause & Causality: Vigorous shaking of the separatory funnel, especially with chlorinated solvents or when high concentrations of dissolved material are present, can lead to the formation of a stable emulsion, preventing clear layer separation.
-
Recommended Solution:
-
Stop shaking and allow the funnel to stand for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to break up the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
Issue: Low recovery of the product after re-acidification.
-
Potential Cause & Causality: Incomplete protonation of the phenolate salt. To precipitate the neutral phenol from the aqueous layer, the pH must be lowered sufficiently to fully protonate the phenoxide ion, making it insoluble in water.[7]
-
Recommended Solution:
-
Ensure you are adding a strong acid (e.g., concentrated HCl or 3M HCl) to the basic aqueous extract.[7]
-
Add the acid dropwise while stirring and monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2) to ensure complete precipitation.
-
Cool the acidified solution in an ice bath to further decrease the solubility of your product and maximize precipitation.
-
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is ideal for separating isomeric impurities and other byproducts with different polarities.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of ethyl acetate and hexane. An ideal system will give your product an Rf value of ~0.3-0.4.
-
Column Preparation:
-
Securely clamp a glass chromatography column vertically.[2]
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer (~1 cm) of sand.[6]
-
Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add sand to the top of the silica bed.[2][6]
-
-
Sample Loading:
-
Dissolve the crude 5-(Benzyloxy)-2-nitrophenol in a minimal amount of dichloromethane or the mobile phase.[2]
-
Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified solid.
Protocol 2: Purification by Acid-Base Extraction
This protocol is highly effective for removing neutral impurities such as benzyl alcohol and dibenzyl ether.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. ukessays.com [ukessays.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Selection for 5-(Benzyloxy)-2-nitrophenol Reactions
Welcome to the technical support center for optimizing reactions involving 5-(Benzyloxy)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful synthetic outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance the efficiency of your reactions.
Foundational Principles of Solvent Selection
The choice of solvent is paramount in reactions with 5-(Benzyloxy)-2-nitrophenol, primarily influencing reactant solubility, nucleophile reactivity, and reaction mechanism. The most common reaction for this substrate is the Williamson ether synthesis, an SN2 type reaction, where the phenoxide ion acts as a nucleophile.[1]
The Dichotomy of Solvents: Protic vs. Aprotic
Understanding the fundamental difference between protic and aprotic solvents is the first step toward optimization.
-
Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, possess O-H or N-H bonds, allowing them to act as hydrogen bond donors.[2] While they are excellent at dissolving polar reactants and charged intermediates, they can hinder SN2 reactions. This is because they form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[3][4]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile lack O-H or N-H bonds and therefore cannot donate hydrogen bonds.[2] They possess large dipole moments and high dielectric constants, enabling them to dissolve polar species.[5][6] Crucially, they solvate cations well but leave anions (the nucleophiles) relatively "free" and highly reactive, thus accelerating SN2 reactions.[4][7]
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are generally poor choices for reactions involving charged nucleophiles like phenoxides, as they cannot effectively dissolve the reactants.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 5-(Benzyloxy)-2-nitrophenol and provides actionable solutions based on solvent properties.
Q1: My reaction is sluggish or shows no conversion. What's the likely solvent-related cause?
A1: A slow or incomplete reaction is often due to either poor solubility of the starting materials or reduced nucleophilicity of the phenoxide.
-
Causality: If you are using a nonpolar solvent like hexane or toluene, the ionic phenoxide intermediate likely has very low solubility, preventing it from reacting. Conversely, if you are using a polar protic solvent like ethanol or water, the phenoxide is likely being over-stabilized by hydrogen bonding, which significantly dampens its nucleophilic strength.[4]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to change to a solvent like DMF, DMSO, or acetonitrile.[1] These solvents will adequately dissolve the phenoxide and the alkylating agent while keeping the nucleophile highly reactive.[4] Studies have shown that reaction rates for SN2 reactions can increase by several orders of magnitude when switching from a protic to a polar aprotic solvent.[3]
-
Consider a Co-solvent System: If your alkylating agent has low polarity, a mixture of a polar aprotic solvent with a less polar one like THF might be beneficial.
-
Q2: I'm observing the formation of significant side products. How can the solvent be contributing to this?
A2: Side product formation, such as C-alkylation or elimination products, can be influenced by the choice of solvent.
-
Causality: While O-alkylation is generally favored, the use of certain solvents can promote competitive C-alkylation at the ortho and para positions of the phenol.[8] The choice of solvent can have a large impact on the regioselectivity of the reaction. Additionally, if your alkylating agent is a secondary or tertiary halide, using a protic solvent can favor elimination (E1/E2) reactions over substitution (SN1/SN2).
-
Troubleshooting Steps:
-
Optimize for O-Alkylation: Polar aprotic solvents like acetonitrile have been shown to favor O-alkylation over C-alkylation.
-
Minimize Elimination: For secondary or tertiary alkylating agents, avoid protic solvents. A polar aprotic solvent is preferred as it does not cage the base, which is beneficial for SN2 pathways and less detrimental for E2 than protic solvents are for SN2.[3]
-
Q3: I'm struggling with low solubility of my starting 5-(Benzyloxy)-2-nitrophenol. What should I do?
A3: 5-(Benzyloxy)-2-nitrophenol, while organic, possesses polar functional groups that dictate its solubility.
-
Causality: The nitro and hydroxyl groups, along with the ether linkage, make the molecule moderately polar. It will have limited solubility in nonpolar solvents.[9]
-
Troubleshooting Steps:
-
Consult Solvent Properties: Refer to the table below to select a solvent with a suitable polarity profile. Polar aprotic solvents like acetone, acetonitrile, or DMF are generally good starting points.[9]
-
Gentle Heating: In some cases, gentle warming of the solvent can increase the solubility of the starting material. However, be mindful of the reaction temperature to avoid unwanted side reactions.
-
Experimental Determination: For critical applications requiring precise solubility data, it is recommended to experimentally determine the solubility in a range of solvents.[10]
-
Table 1: Properties of Common Solvents for Nitrophenol Reactions
| Solvent | Type | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) | Key Considerations |
| Water | Polar Protic | 80.1 | 1.87 | 100.0 | Strong H-bonding, can reduce nucleophilicity.[11][12] |
| Methanol | Polar Protic | 32.7 | 2.87 | 64.7 | Can lead to solvolysis side products.[12][13] |
| Ethanol | Polar Protic | 24.55 | 1.66 | 78.3 | Similar to methanol, may reduce reaction rate.[12] |
| Acetone | Polar Aprotic | 20.7 | 2.69 | 56.3 | Good general-purpose solvent, dissolves a wide range of compounds.[6][9][12] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 3.44 | 81.6 | Excellent for SN2, promotes high reactivity of nucleophiles.[1][6][12] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.71 | 3.86 | 153.0 | High boiling point, excellent solvating power for salts.[1][6][12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 4.10 | 189.0 | Very high boiling point, exceptional solvating power.[6][12] |
| Tetrahydrofuran (THF) | Borderline Polar Aprotic | 7.58 | 1.75 | 66.0 | Good for dissolving less polar reactants.[6][12] |
| Toluene | Nonpolar | 2.38 | 0.31 | 110.6 | Generally poor for dissolving ionic intermediates.[12] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of 5-(Benzyloxy)-2-nitrophenol
This protocol outlines a typical O-alkylation using a polar aprotic solvent.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(Benzyloxy)-2-nitrophenol (1 equivalent) and a suitable base (e.g., anhydrous potassium carbonate, 1.5-2 equivalents).
-
Solvent Addition: Add a sufficient volume of anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) to dissolve the reactants.[14]
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can then be concentrated under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[14]
Frequently Asked Questions (FAQs)
Q1: Can I use a solvent-free approach for the etherification of 5-(Benzyloxy)-2-nitrophenol? A1: Solvent-free methods for Williamson ether synthesis have been developed and can be highly efficient, particularly for electron-poor phenols.[15] These reactions are often carried out with a solid base like potassium carbonate and can offer advantages in terms of reduced waste and simplified work-up.[15] However, reaction homogeneity and heat transfer can be challenging.
Q2: How does water content in my solvent affect the reaction? A2: Water is a polar protic solvent and its presence, even in small amounts, can decrease the reactivity of the phenoxide nucleophile through hydrogen bonding.[7] For optimal results in an SN2 reaction, it is crucial to use anhydrous solvents.
Q3: Are there any safety considerations with the recommended polar aprotic solvents? A3: Yes. DMF and DMSO have high boiling points and can be difficult to remove. They are also known to be skin-absorbent, so appropriate personal protective equipment (PPE) should always be worn. Acetonitrile is flammable and toxic. Always consult the Safety Data Sheet (SDS) for any solvent before use and work in a well-ventilated fume hood.
Q4: Can I use phase-transfer catalysis for this reaction? A4: Phase-transfer catalysis (PTC) is an excellent technique for Williamson ether synthesis, especially on an industrial scale.[1] A PTC system typically involves an aqueous phase with the phenoxide and a nonpolar organic phase with the alkylating agent. A phase-transfer catalyst (e.g., a quaternary ammonium salt) shuttles the phenoxide into the organic phase to react. This method can avoid the need for expensive anhydrous polar aprotic solvents.
References
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 8 Notes. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Journal of Molecular Catalysis A: Chemical, 504, 111453. [Link]
-
Unknown. (n.d.). COMMON POLAR APROTIC SOLVENTS. [Link]
-
Gaylord Chemical. (n.d.). Solvent Physical Properties. [Link]
-
Oregon State University. (n.d.). Physical properties of some common organic solvents. [Link]
-
Habibi, A., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 4(94), 52203-52212. [Link]
-
Dalton, A. B., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 257-267. [Link]
-
Wolfram Demonstrations Project. (n.d.). Solvent Polarity in SN1 and SN2 Reactions. [Link]
-
Perez-Barrado, E., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 446-461. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions by using different solvents. [Link]
-
UCI Aerosol Photochemistry Group. (2023, February 16). Atmospheres. [Link]
-
Dalton, A. B., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 257-267. [Link]
-
Menart, M., & Kete, M. (2018). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. RSC Advances, 8(23), 12595-12604. [Link]
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Dalton, A. B., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 257-267. [Link]
-
Kiasat, A. R., et al. (2009). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 39(16), 2825-2834. [Link]
-
ePrints Soton. (2023, October 19). Reaction Chemistry & Engineering. [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Murov, S. (2021, February 4). Properties of Solvents Used in Organic Chemistry. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Chapter 8 Notes [web.pdx.edu]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 12. Solvent Physical Properties [people.chem.umass.edu]
- 13. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chemoselective Reduction of 5-(Benzyloxy)-2-nitrophenol
Ticket ID: CHEM-RED-5Bn-2NP Subject: Minimizing Side Reactions & Maximizing Yield Status: Open Support Tier: Senior Application Scientist
Critical Alert: The Chemoselectivity Paradox
Why is this reaction failing?
You are attempting to reduce a nitro group (
-
The Conflict: Standard catalytic hydrogenation (e.g.,
) relies on surface adsorption. Palladium binds benzyl ethers strongly and facilitates hydrogenolysis (cleavage of the bond) at rates often comparable to or faster than nitro reduction. -
The Consequence: If you use standard Pd/C, you will likely isolate 2-amino-5-hydroxyphenol , a highly unstable compound that rapidly oxidizes to a black tar upon air exposure.
-
The Substrate Effect: Your substrate is an ortho-nitrophenol. The intramolecular hydrogen bond between the phenol
and the nitro stabilizes the nitro group, potentially making it slower to reduce than a para-isomer, further increasing the risk of benzyl cleavage if the catalyst is too active.
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the best method for your specific constraints.
Caption: Protocol selection logic based on scale, equipment availability, and purity requirements.
Troubleshooting Guide
Symptom A: Loss of the Benzyl Group (Product is too polar/unstable)
-
Immediate Fix: Stop using standard Pd/C.
-
Workaround (if you must use Pd/C): Add a catalyst poison. The addition of 0.5 eq. of Pyridine or Ethylenediamine can poison the catalyst sites responsible for C-O cleavage while allowing N-O reduction.
-
Root Cause: Palladium inserts into the benzylic C-O bond. Platinum (Pt) and Iron (Fe) do not.
Symptom B: Accumulation of Hydroxylamine (M+16 peak in MS)
-
Diagnosis: Incomplete reduction. The reaction stalled at the N-hydroxy intermediate (5-(benzyloxy)-2-(hydroxyamino)phenol).
-
Cause: This is common in ortho-substituted nitroarenes due to steric hindrance and H-bonding.
-
Fix:
-
If utilizing Fe/NH4Cl: Increase temperature to reflux; ensure mechanical stirring is vigorous (surface area limited).
-
If utilizing Hydrogenation: Increase pressure slightly (e.g., from 1 atm to 3 atm) or add a trace of acetic acid promoter.
-
Symptom C: Product turns black/purple during filtration
-
Diagnosis: Oxidative degradation. Ortho-aminophenols are electron-rich and prone to formation of quinone imines upon air exposure.
-
Fix:
-
Perform all workups with degassed solvents.
-
Stabilization: Do not isolate the free base. Collect the filtrate into an ethanolic HCl solution to immediately precipitate the stable Hydrochloride Salt .
-
Validated Experimental Protocols
Protocol A: Sulfided Platinum on Carbon (The "Clean" Method)
Best for: Small scale (<5g), GMP environments, high-purity needs.
Mechanism: Platinum prefers nitro reduction over hydrogenolysis. "Sulfided" catalysts are partially poisoned to further reduce activity toward C-O bonds.
-
Setup: Charge a hydrogenation vessel with 5-(benzyloxy)-2-nitrophenol (1.0 eq).
-
Solvent: Dissolve in Ethyl Acetate (avoid MeOH/EtOH if transesterification or solubility is weird, but usually EtOH is fine). Concentration: 0.1 M.
-
Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate). Note: Do not use standard Pt/C if sulfided is available.
-
Reaction: Purge with
, then . Run at 1–3 atm (balloon to low pressure) at Room Temperature . -
Monitoring: Monitor by TLC. Nitro compounds are often yellow; amines are often fluorescent blue/colorless.
-
Workup: Filter through Celite under an inert atmosphere (Argon blanket). Evaporate solvent.[5][6]
-
Stabilization: Treat residue with 1M HCl in ether to precipitate the salt.
Protocol B: Iron/Ammonium Chloride (The "Robust" Method)
Best for: Large scale (>10g), labs without hydrogenators, guaranteed chemoselectivity.
Mechanism: Single Electron Transfer (SET) from Fe(0) surface. This mechanism is thermodynamically incapable of cleaving non-activated benzyl ethers.
-
Solvent: Prepare a mixture of Ethanol : Water (3:1) .
-
Activation: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq) to the solvent. Heat to reflux for 15 mins to "activate" the iron surface (etching the oxide layer).
-
Addition: Add the nitro substrate (1.0 eq) slowly to the refluxing mixture.
-
Reaction: Reflux vigorously for 1–4 hours.
-
Checkpoint: The reaction mixture should turn from yellow/orange to a grey/brown sludge.
-
-
Workup (Critical Step):
-
Filter hot through a Celite pad.
-
Wash: Wash the iron cake with hot ethanol.
-
Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.
-
Dry/Salt: Dry over
and convert to HCl salt immediately.
-
Protocol C: Sodium Dithionite Reduction
Best for: Mild conditions, no heavy metals.
-
Solvent: THF : Water (1:1).
-
Reagents: Dissolve substrate (1.0 eq). Add Sodium Dithionite (
) (3.0–4.0 eq) and Sodium Bicarbonate (3.0 eq) to buffer the pH. -
Reaction: Stir at 50°C. The yellow color of the nitrophenol should fade.
-
Note: This reaction releases
. Use a fume hood.
Mechanistic Visualization
Understanding the competition between the desired pathway and the side reaction is crucial for control.
Caption: Reaction pathway showing the critical divergence between successful reduction and unwanted hydrogenolysis.
Quantitative Data Summary
| Parameter | Protocol A (Pt/C) | Protocol B (Fe/NH4Cl) | Protocol C (Na2S2O4) |
| Chemoselectivity | High (95%+) | Perfect (100%) | High (90-95%) |
| Yield | 85-92% | 80-90% | 70-85% |
| Reaction Time | 2-6 Hours | 1-4 Hours | 4-12 Hours |
| Scalability | Good (Safety limits) | Excellent | Moderate |
| Impurity Profile | Trace de-benzylation | Iron salts (remove via filtration) | Sulfur salts |
FAQ
Q: Can I use Raney Nickel? A: Raney Nickel is generally safer for benzyl ethers than Pd/C, but it is still active enough to cleave them under forcing conditions. If you use Ra-Ni, keep the temperature below 40°C and pH neutral.
Q: My product is purple. Is it ruined? A: Not necessarily. Ortho-aminophenols are extremely sensitive to oxidation. A small amount of oxidation products (quinone imines) are intensely colored (purple/black). Acidify the mixture immediately; the salt form is often white or pale grey and stable.
Q: Why add Ammonium Chloride to the Iron reduction? A: It acts as a weak electrolyte to facilitate electron transfer from the iron surface and buffers the pH to prevent the formation of iron hydroxides that coat the metal and stop the reaction.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Definitive guide on Benzyl ether stability).
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for Pt vs Pd selectivity).
-
Sajiki, H. (1995).[7][8] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[4][7][8] Tetrahedron Letters, 36(20), 3465-3468. (Inhibitor protocol).
-
Org. Process Res. Dev. (2004).[1] Hydrogenolysis of Benzyl Ethers: Catalyst Selection. (Industrial comparison of catalysts).
Sources
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. file.scirp.org [file.scirp.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. scribd.com [scribd.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Issues with 5-(Benzyloxy)-2-nitrophenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling up syntheses involving 5-(Benzyloxy)-2-nitrophenol . This compound is a critical intermediate in the development of complex alkaloids, notably camptothecin analogs such as irinotecan[1].
The primary challenge with this intermediate is its erratic solubility profile. The molecule features a highly lipophilic benzyl ether group juxtaposed against a highly polar, planar o-nitrophenol moiety. This architecture promotes strong intramolecular hydrogen bonding and intermolecular
Solvent Compatibility and Solubility Matrix
To prevent premature precipitation and ensure homogeneous reaction conditions, rely on the following validated solvent parameters.
| Solvent | Polarity Index | Dielectric Constant ( | Recommended Volumetric Ratio (v/w) | Application / Mechanistic Observation |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 3x – 20x | Excellent solubility. High dielectric constant rapidly disrupts |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.8 | 5x – 15x | High solubility. Best for high-temperature reactions or when maximum reactivity is required. |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | 10x – 20x | Moderate solubility. Optimal for catalytic reductions. Solubilizes both the nitroaromatic and resulting aniline[1]. |
| Chloroform (CHCl₃) | 4.1 | 4.8 | 10x – 20x | Good solubility. Suitable for oxidation workflows (e.g., using MnO₂)[1]. |
| Hexane / Heptane | 0.1 | 1.9 | N/A | Insoluble. Strictly utilized as an anti-solvent for controlled crystallization and product isolation. |
Troubleshooting FAQs
Q1: Why does 5-(Benzyloxy)-2-nitrophenol precipitate during my base-catalyzed alkylation reactions when using THF?
Answer: While Tetrahydrofuran (THF) is a common solvent, its dielectric constant (
Q2: During the catalytic reduction of the nitro group, my starting material crashes out of the ethanol solution, leading to incomplete conversion. What is the recommended alternative? Answer: 5-(Benzyloxy)-2-nitrophenol exhibits limited solubility in cold alcohols. When it precipitates, it coats the heterogeneous catalyst, leading to catalyst poisoning and stalled kinetics. Solution: Transition your solvent system to Ethyl Acetate (EtOAc) . EtOAc provides superior solvation for this specific structural motif without poisoning the palladium catalyst. Use 10 to 20 volumes of EtOAc[1] and maintain the reaction temperature between 20°C and 40°C to ensure the substrate remains in the liquid phase throughout the reduction[2].
Q3: How do I handle the workup when using DMF? I am experiencing severe emulsions and poor phase separation. Answer: DMF's total miscibility with water complicates liquid-liquid extraction. If you attempt to extract with a moderately polar solvent like diethyl ether, the partitioning of DMF into the organic layer causes persistent emulsions. Solution: Quench the reaction with a massive excess of cold water (at least 5x the volume of the DMF used). For the extraction phase, utilize 2-Methyltetrahydrofuran (2-MeTHF) [3] or Chloroform [1]. 2-MeTHF is highly recommended as it offers excellent solubility for benzyloxy derivatives, cleanly separates from aqueous DMF layers, and is an environmentally preferable solvent[3].
Validated Experimental Protocols
Protocol A: Optimized Solubilization and Alkylation in DMF
Objective: Achieve complete dissolution and prevent precipitation during base-catalyzed functionalization.
-
Charge the reactor with 1.0 equivalent of 5-(Benzyloxy)-2-nitrophenol.
-
Add 10 volumes (10 mL per gram of substrate) of anhydrous N,N-Dimethylformamide (DMF)[1].
-
Agitate at 25°C for 15 minutes until a clear, homogeneous solution is achieved.
-
Add 2.0 equivalents of Potassium Carbonate (K₂CO₃)[2] followed by the electrophile/alkylating agent.
-
Heat the mixture to 50–60°C under continuous stirring.
-
Workup: Pour the reaction mixture into 50 volumes of cold water to precipitate the crude product or extract with 3 x 15 volumes of 2-MeTHF to isolate the organic layer[3].
Protocol B: Catalytic Reduction (Nitro to Amine) in Ethyl Acetate
Objective: Maintain solubility during the transition from a nitroaromatic to an aniline derivative without stalling the catalyst.
-
Dissolve 1.0 equivalent of 5-(Benzyloxy)-2-nitrophenol in 15 volumes of Ethyl Acetate (EtOAc)[1].
-
Charge the vessel with 0.05 to 0.2 equivalents of Palladium on Carbon (Pd/C, 10% wt)[2].
-
Purge the reaction vessel with Nitrogen (3x), followed by Hydrogen gas (3x).
-
Stir vigorously under a hydrogen atmosphere (1 atm) at 25°C for 1 to 3 hours[1]. Note: The intermediate will remain fully solubilized in the EtOAc matrix.
-
Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 5 volumes of EtOAc.
-
Concentrate the filtrate under reduced pressure to isolate the highly pure amine derivative.
Process Flow Diagram
Solubility-driven solvent selection workflow for 5-(Benzyloxy)-2-nitrophenol.
References
Sources
- 1. EP1378505B1 - Method of synthesizing camptothecin-relating compounds - Google Patents [patents.google.com]
- 2. EP1378505B1 - Method of synthesizing camptothecin-relating compounds - Google Patents [patents.google.com]
- 3. 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | 926319-53-1 | Benchchem [benchchem.com]
Technical Support Center: Temperature Control for Stable 5-(Benzyloxy)-2-nitrophenol Isolation
Welcome to the technical support center for the synthesis and isolation of 5-(Benzyloxy)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to its isolation and purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The stability and purity of 5-(Benzyloxy)-2-nitrophenol are critically dependent on precise temperature control throughout its synthesis and isolation. This guide will delve into the nuances of managing temperature to ensure high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis and isolation of 5-(Benzyloxy)-2-nitrophenol.
Q1: Why is precise temperature control so critical during the synthesis and isolation of 5-(Benzyloxy)-2-nitrophenol?
A1: Precise temperature control is paramount for two primary reasons: controlling the reaction rate and ensuring product selectivity. The synthesis of 5-(Benzyloxy)-2-nitrophenol typically involves the nitration of 4-benzyloxyphenol. The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups on the starting material are activating groups, making the aromatic ring highly susceptible to electrophilic substitution.[1]
-
Controlling Reaction Rate: The nitration reaction is highly exothermic. Without strict temperature control, the reaction rate can increase uncontrollably, leading to a dangerous runaway reaction.
-
Improving Product Selectivity: Low temperatures, typically below 10°C, are crucial for achieving mono-nitration.[1][2] At higher temperatures, the reaction becomes less selective, increasing the likelihood of forming di- and tri-nitrated byproducts.[1]
-
Minimizing Side Reactions: Elevated temperatures can also promote undesirable side reactions, such as oxidation of the phenol group, which results in the formation of tarry, polymeric materials that are difficult to remove and significantly reduce the yield of the desired product.[1] Studies on the nitration of phenol have shown that optimal yields and selectivity are achieved at lower temperatures, around 20°C, with diluted nitric acid.[3][4]
Q2: My reaction mixture turned into a dark, tarry mess. What went wrong, and can I salvage my product?
A2: The formation of a dark, tarry substance is a common and frustrating issue in nitration reactions, often indicating a loss of temperature control.[1] This is typically caused by:
-
Excessive Temperature: If the temperature of the reaction mixture rises too high, oxidation and polymerization side reactions will dominate, leading to the formation of complex, high-molecular-weight byproducts.[1]
-
Concentrated Reagents: Using highly concentrated nitric acid can make the reaction too vigorous and difficult to control.[1]
Salvaging the desired product from a tarry mixture is challenging. However, you can attempt the following:
-
Trituration: Try to solidify the product by adding a non-polar solvent like hexane and scratching the flask. The desired product may precipitate out of the tar.
-
Solvent Extraction: Dissolve the entire mixture in a solvent like ethyl acetate and wash with a sodium bicarbonate solution to remove acidic impurities. This may help to clean up the mixture before attempting further purification.
-
Column Chromatography: This is often the most effective method for separating the product from a complex mixture of byproducts. However, it can be labor-intensive and may result in a low overall yield.
Q3: During crystallization, my product "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[5] This is a common issue when dealing with compounds that have relatively low melting points or when the solution is cooled too rapidly.[6]
Here are several strategies to prevent or fix this issue:
-
Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to supersaturation and oiling out.[6]
-
Add More Solvent: The solution might be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool slowly.[7]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[5][7]
-
Seed Crystals: Add a tiny crystal of pure 5-(Benzyloxy)-2-nitrophenol to the cooled solution to initiate crystallization.[7]
-
-
Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Consider using a different solvent or a mixed solvent system.
Q4: How can I assess the purity of my isolated 5-(Benzyloxy)-2-nitrophenol?
A4: A multi-pronged approach is best for accurately assessing the purity of your final product.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a preliminary assessment of purity. A single spot on the TLC plate is a good indication of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the method of choice. A reversed-phase C18 column with a UV detector is typically used for analyzing aromatic compounds.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect impurities, even at low levels. Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the analyte.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be lower and broader.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction by TLC to ensure it has gone to completion. If necessary, allow the reaction to stir for a longer period at the controlled temperature. |
| Loss of product during workup or purification. | Ensure efficient extraction by using the appropriate solvents and performing multiple extractions. Minimize transfers between flasks. | |
| Over-nitration or side reactions due to poor temperature control. | Maintain the reaction temperature strictly within the recommended range using an ice bath or cryocooler. Add the nitrating agent slowly and dropwise.[9] | |
| Impure Product (Multiple Spots on TLC) | Incomplete reaction leaving starting material. | Increase reaction time or consider a slight increase in temperature if the reaction is sluggish, but do not exceed the optimal range. |
| Formation of isomeric or over-nitrated byproducts. | Improve temperature control and ensure slow, controlled addition of the nitrating agent.[9] Consider purification by column chromatography.[6] | |
| No Crystals Form Upon Cooling | Solution is not saturated (too much solvent was added). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[7] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Add a co-solvent (an "anti-solvent") in which the compound is insoluble to induce precipitation. | |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[5][7] |
Experimental Protocols
Protocol 1: Controlled Nitration for the Synthesis of 5-(Benzyloxy)-2-nitrophenol
This protocol provides a general guideline. You may need to optimize the conditions for your specific setup.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-benzyloxyphenol in a suitable solvent such as acetic acid or dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5°C. It is crucial to monitor the internal temperature throughout the reaction.
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid, while keeping the mixture cool in an ice bath.
-
Slow Addition: Add the nitrating mixture dropwise to the solution of 4-benzyloxyphenol over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10°C.[2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Recrystallization of 5-(Benzyloxy)-2-nitrophenol
Recrystallization is a powerful technique for purifying solid organic compounds.[10]
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol/water is often a good choice for nitrophenols. The ideal solvent should dissolve the compound well when hot but poorly when cold.[10]
-
Dissolution: Place the crude 5-(Benzyloxy)-2-nitrophenol in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Troubleshooting Flowchart for Impure Product
Caption: A decision tree for troubleshooting an impure product.
Controlled Crystallization Workflow
Caption: A workflow for controlled crystallization.
Data Presentation
Table 1: Recommended Temperature Ranges for Nitration of Phenolic Compounds
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Reference |
| Phenol | 32.5% Nitric Acid | None | 20 ± 2 | [3][4] |
| Phenol | Nitric Acid | Aqueous | 0-10 | [2] |
| 2-Benzoxazolone | 65% Nitric Acid / Sulfuric Acid | Dichloromethane | 35-45 | [11] |
| m-Cresol | Nitric Acid / Sulfuric Acid | - | < 0 | [9] |
Table 2: Solvent Selection for Recrystallization of Nitrophenols
| Solvent | Polarity | Suitability | Comments |
| Ethanol/Water | Polar | Excellent | Often provides good crystal quality. The ratio can be adjusted to optimize solubility and recovery.[6] |
| Isopropanol | Polar | Good | A common choice for recrystallizing polar organic compounds. |
| Toluene | Non-polar | Potential Co-solvent | May be useful in a mixed-solvent system with a more polar solvent like methanol. |
| Hexane | Non-polar | Poor (as primary solvent) | Can be used as an anti-solvent to induce precipitation from a more polar solvent.[6] |
| Chloroform | Medium | Potential | The compound may be too soluble; a co-solvent might be needed to reduce solubility at lower temperatures.[6] |
References
-
Ghichi, N., Benaouida, M. A., Benboudiaf, A., & Merazig, H. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, E71(12), o1000–o1001. [Link]
-
Ghichi, N., Benaouida, M. A., Benboudiaf, A., & Merazig, H. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. IUCrData, 1(1), x150001. [Link]
-
Hussain, S., et al. (2018). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 55(3), 29-36. [Link]
-
Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures? Chemistry Stack Exchange. [Link]
-
Ghichi, N., Benaouida, M. A., Benboudiaf, A., & Merazig, H. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. ResearchGate. [Link]
-
Ghichi, N., Benaouida, M. A., Benboudiaf, A., & Merazig, H. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. ScienceOpen. [Link]
-
Hussain, S., et al. (2018). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]
-
ACS Publications. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. [Link]
- Prosser, T. J. (1970). Preparation of p-nitrophenols. U.S.
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Delhi. (n.d.). Recrystallization. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
LCGC International. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]
-
Kobe Pharmaceutical University. (n.d.). Isolation of Natural Products. [Link]
- Google Patents. (n.d.). Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
-
MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]
-
Georganics. (2011). 5-METHOXY-2-NITROPHENOL. [Link]
-
LCGC International. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]
-
Open Access Journals. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2-nitro- (CAS 88-75-5). [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)-5-nitrobenzaldehyde. [Link]
-
SciSpace. (n.d.). ISOLATION AND CHARACTERIZATION OF CHEMICAL CONSTITUENTS FROM Chrysophyllum albidum G. DON-HOLL. STEM. [Link]
-
Manufacturing Chemist. (2017). Separation and purification applications for mutagenic impurities. [Link]
-
ResearchGate. (2025). Effects of temperature and heating time on the stability of five phenolic compounds in HTW. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-chloro-2-nitrophenol. [Link]
-
NIST. (n.d.). 5-Benzyloxy-2-nitrotoluene. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. paspk.org [paspk.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. 2-Amino-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Resolving Separation Issues in 5-(Benzyloxy)-2-nitrophenol Chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-(Benzyloxy)-2-nitrophenol . This compound is a critical intermediate in the total synthesis of complex alkaloids, including camptothecin analogs[1].
Chromatographic purification of this molecule presents a unique dual-challenge: it features a highly hydrophobic benzyloxy ether alongside an ionizable, internally hydrogen-bonded nitrophenol moiety. Standard reversed-phase approaches often result in peak tailing, retention time drift, or co-elution. This guide provides self-validating protocols, diagnostic workflows, and mechanistic troubleshooting to help you achieve baseline resolution and robust quantification.
Diagnostic Workflow for Separation Issues
Before adjusting your instrument parameters, use the following logical framework to diagnose the root cause of your separation failure.
Caption: Diagnostic decision tree for troubleshooting 5-(Benzyloxy)-2-nitrophenol chromatography.
Core Experimental Protocol: Optimized HPLC Method
Causality & Rationale
Standard C18 columns often fail to resolve 5-(Benzyloxy)-2-nitrophenol from its synthetic precursors (e.g., 5-hydroxy-2-nitrobenzaldehyde) due to purely hydrophobic retention mechanisms[2]. By switching to a Phenyl-Hexyl stationary phase , we exploit orthogonal π-π interactions. The electron-deficient nitrophenol ring and the electron-rich benzyloxy ring interact differentially with the phenyl phase, significantly enhancing selectivity[2]. Furthermore, buffering the mobile phase at pH 5.0 suppresses the ionization of the phenol (pKa ~7.2), preventing secondary interactions with residual silanols that cause peak tailing[3].
Step-by-Step Methodology
This protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are met.
-
Instrumentation Setup: Equip the HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column Selection: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 50 mM Sodium Acetate buffer. Adjust to pH 5.0 using glacial acetic acid. Filter through a 0.45 µm PTFE membrane[4].
-
Organic Phase (B): HPLC-grade Acetonitrile.
-
-
Gradient Elution Profile:
-
0–2 min: 30% B (Focuses the analyte band at the head of the column).
-
2–10 min: Linear ramp to 80% B (Elutes the highly hydrophobic benzyloxy moiety).
-
10–12 min: Hold at 80% B (Column wash).
-
12–15 min: Return to 30% B (Re-equilibration).
-
-
Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column oven to 30 °C.
-
Detection: Monitor at 270 nm (optimal for the nitrophenol chromophore)[2].
-
Sample Preparation: Dissolve the analyte in a 50:50 mixture of Mobile Phase A and B to prevent solvent shock.
-
System Suitability Testing (SST): Inject a resolution standard containing 5-hydroxy-2-nitrophenol and 5-(Benzyloxy)-2-nitrophenol. Validation Gate: Proceed only if Resolution (Rs) > 2.0 and Peak Asymmetry (As) is between 0.9 and 1.2.
Caption: Step-by-step experimental workflow for HPLC method execution and validation.
Quantitative Data: Column Performance Comparison
The following table summarizes the quantitative performance differences when analyzing complex nitrophenol derivatives using conventional versus optimized methods[2][4].
| Parameter | Conventional C18 Column | Phenyl-Hexyl Column (Optimized) |
| Primary Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic + π-π Interactions |
| Peak Asymmetry (As) | 1.4 - 1.8 (Significant Tailing) | 0.9 - 1.1 (Symmetrical) |
| Resolution (Rs) from Precursors | < 1.5 (High Co-elution risk) | > 2.0 (Baseline separation) |
| Optimal Mobile Phase | Methanol / Water (0.1% TFA) | Acetonitrile / 50 mM Acetate Buffer (pH 5.0) |
| Sensitivity (LOD) | ~250 µg/L | ~150 µg/L |
Troubleshooting Guide & FAQs
Q1: Why am I experiencing severe peak tailing for 5-(Benzyloxy)-2-nitrophenol, even on a brand-new C18 column? A1: Peak tailing in nitrophenols is typically caused by secondary interactions between the partially ionized phenol group and residual silanols on the silica support. The strongly electron-withdrawing nitro group at the ortho position lowers the pKa of the phenol to approximately 7.2[3]. If your mobile phase is unbuffered or sits near this pH, the molecule exists in a dynamic equilibrium of neutral and ionized states. Solution: Buffer your mobile phase to at least 2 pH units below the pKa (e.g., pH 5.0 using an acetate buffer) to ensure the analyte remains fully protonated and neutral during the run[4].
Q2: My retention times are drifting between injections. How can I stabilize them? A2: Retention time drift for ionizable, hydrophobic compounds is a classic symptom of inadequate buffering capacity. When injecting samples dissolved in strong organic solvents, the local pH on the column can fluctuate, temporarily altering the ionization state of the phenol. Solution: Ensure your aqueous mobile phase contains a sufficient buffer concentration (minimum 50 mM Sodium Acetate). Additionally, match your sample diluent as closely as possible to the initial mobile phase conditions (e.g., 30% Acetonitrile / 70% Buffer) to prevent solvent-induced band broadening.
Q3: I cannot resolve 5-(Benzyloxy)-2-nitrophenol from its unbenzylated precursor. What parameter should I change? A3: The addition of the benzyloxy group drastically increases the hydrophobicity of the molecule. If they are co-eluting, your gradient is likely too steep, or you are starting with too high of an organic concentration, causing both compounds to elute near the void volume. Solution: Start your gradient at a lower organic concentration (e.g., 20% Acetonitrile). If using an isocratic method, switch to a Phenyl-Hexyl phase. The phenyl phase offers alternative selectivity based on the aromatic ring of the benzyl group, significantly increasing the separation factor (α) compared to a standard C18[2].
Q4: Is Acetonitrile or Methanol better as the organic modifier for this compound? A4: For 5-(Benzyloxy)-2-nitrophenol, Acetonitrile is strictly preferred. Methanol is a protic solvent and can disrupt the highly specific intramolecular hydrogen bonding between the ortho-nitro and phenol groups, leading to unpredictable retention shifts. Acetonitrile, being aprotic, preserves this internal hydrogen bond, resulting in sharper peaks and more predictable reversed-phase behavior. Furthermore, validated studies on nitrophenol isomers demonstrate that Acetonitrile provides superior resolution and shorter run times compared to Methanol[4][5].
References
-
A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation - Benchchem. 2
-
Technical Support Center: HPLC Separation of Nitrophenol Isomers - Benchchem. 3
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction - Taylor & Francis. 5
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column - LCGC International. 4
-
EP1378505B1 - Method of synthesizing camptothecin-relating compounds - Google Patents. 1
Sources
Validation & Comparative
Analytical Guide: 1H NMR Spectrum Analysis of 5-(Benzyloxy)-2-nitrophenol
This guide is structured to serve as a definitive technical reference for the structural validation of 5-(Benzyloxy)-2-nitrophenol , a critical intermediate often used in the synthesis of bioactive benzoxazoles and complex pharmaceutical scaffolds.
Executive Summary & Structural Context
In the synthesis of 5-(benzyloxy)-2-nitrophenol (typically via nitration of 3-benzyloxyphenol), the primary challenge is regioselectivity . The directing effects of the hydroxyl group (strongly activating, ortho/para) and the benzyloxy group (moderately activating, ortho/para) compete, often yielding a mixture of the desired 2-nitro (ortho-nitrophenol derivative) and the 4-nitro (para-nitrophenol derivative) isomers.
This guide provides a comparative analysis to definitively distinguish the target molecule from its isomers and precursors using 1H NMR. The "performance" metric here is defined as the resolution of diagnostic signals required to confirm purity and connectivity.
The Target Molecule[1][2]
-
Core Scaffold: Resorcinol backbone.
-
Key Feature: Intramolecular Hydrogen Bond (OH
O=N). -
Critical Impurity: 4-nitro-5-benzyloxyphenol (Intermolecular H-bonding only).
Comparative Analysis: Target vs. Alternatives
The following table contrasts the spectral "performance" (identifiability) of the target molecule against its most common synthetic byproducts.
Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
| Feature | Target: 5-(Benzyloxy)-2-nitrophenol | Alt 1: 4-Nitro isomer (Regioisomer) | Alt 2: 3-Benzyloxyphenol (Precursor) |
| Phenolic OH | |||
| H-Bonding | Intramolecular (Chelated) | Intermolecular (Solvent dependent) | Intermolecular |
| Aromatic H-3 | N/A (No Nitro group) | ||
| Symmetry | Asymmetric (3 distinct ring protons) | Asymmetric | Asymmetric |
| Solvent Effect | Minimal OH shift in DMSO vs CDCl₃ | Significant OH shift | Significant OH shift |
Expert Insight: The most robust self-validating marker is the Phenolic OH . In the target 2-nitro isomer, the OH forms a stable 6-membered chelate ring with the nitro oxygen. This locks the proton, causing a sharp, downfield signal that is relatively insensitive to concentration or solvent, unlike the broad, wandering OH peak of the 4-nitro isomer.
Detailed Spectral Assignment (Analytical Reference)
The following data represents the consensus analytical values for the target structure in deuterated chloroform (
Table 2: 1H NMR Chemical Shift Assignment
Solvent:
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| OH | 11.05 | Singlet (s) | - | Diagnostic: Chelated OH (Ortho-Nitro effect). |
| H-3 | 8.05 | Doublet (d) | 9.2 | Ortho to |
| Ph-H (Bn) | 7.35 – 7.45 | Multiplet (m) | - | Benzyloxy aromatic ring (5 protons). |
| H-4 | 6.65 | Doublet of Doublets (dd) | 9.2, 2.6 | Meta to |
| H-6 | 6.52 | Doublet (d) | 2.6 | Ortho to |
| CH₂ (Bn) | 5.15 | Singlet (s) | - | Benzylic methylene. |
Structural Logic Diagram
The following diagram illustrates the causality between the chemical structure and the observed spectral shifts.
Caption: Causal relationship between functional group electronics and observed chemical shifts.
Experimental Protocols
Protocol A: Sample Preparation for Regioisomer Screening
Purpose: To quickly identify if the synthesis yielded the 2-nitro (target) or 4-nitro isomer.
-
Solvent Selection: Use
(Chloroform-d) rather than DMSO-d6 for the initial screen.-
Reasoning: DMSO is a strong H-bond acceptor and can disrupt intramolecular H-bonds, broadening the distinct OH peak.
preserves the chelation, making the ~11 ppm peak a binary "Yes/No" indicator.
-
-
Concentration: Dissolve 5-10 mg of the crude solid in 0.6 mL solvent.
-
Note: High concentrations are not necessary for proton NMR; avoiding saturation prevents peak broadening.
-
-
Filtration: If the crude contains inorganic salts (e.g.,
from nitration), filter through a small plug of cotton wool inside a Pasteur pipette directly into the NMR tube.
Protocol B: Differentiating from Precursor (3-Benzyloxyphenol)
Purpose: To calculate conversion percentage.
-
Acquisition: Run a standard 16-scan proton experiment.
-
Integration Strategy:
-
Normalize the integral of the Benzylic CH₂ peak (approx 5.1 ppm) to 2.00.
-
Check the aromatic region (8.0 - 8.1 ppm).
-
Calculation: If the integral at 8.05 ppm is < 1.00 relative to the CH₂, unreacted starting material is present (since the precursor lacks protons in this deshielded region).
-
Workflow Visualization
Caption: Decision tree for rapid structural validation using diagnostic spectral windows.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent effects on benzene rings).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Used for baseline chemical shift validation of the nitrophenol core).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for ortho-alkoxy and nitro shielding parameters).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Introduction: Deciphering Molecular Structure with Infrared Spectroscopy
An In-Depth Guide to the FTIR Spectral Interpretation of 5-(Benzyloxy)-2-nitrophenol: A Comparative Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a molecular "fingerprint" that reveals the functional groups present within a sample.[1][2] The technique operates by passing infrared radiation through a sample; specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecules.[1] This absorption pattern, when plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹), allows researchers to identify key structural features, confirm the synthesis of a target molecule, or detect impurities.[2]
This guide offers a senior application scientist's perspective on the interpretation of the FTIR spectrum for 5-(Benzyloxy)-2-nitrophenol. We will dissect its spectral features, explain the experimental causality behind them, and compare its spectrum with those of structurally related alternatives to provide a robust framework for analysis. This approach is designed for researchers, scientists, and drug development professionals who rely on precise structural characterization.
The Molecular Blueprint: Functional Groups of 5-(Benzyloxy)-2-nitrophenol
To interpret its FTIR spectrum, we must first identify the constituent functional groups of 5-(Benzyloxy)-2-nitrophenol. Each group has characteristic vibrational modes that will give rise to distinct absorption bands.
-
Phenolic Hydroxyl (-OH): A hydroxyl group directly attached to an aromatic ring.
-
Aromatic Nitro (Ar-NO₂): A nitro group attached to the benzene ring, which is strongly electron-withdrawing.
-
Aromatic Ether (Ar-O-CH₂-): An ether linkage connecting the two aromatic rings.
-
Aromatic Rings (C=C): Two benzene rings with delocalized π-electron systems.
-
Aliphatic Methylene (-CH₂-): The methylene bridge in the benzyl group.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The integrity of any spectral interpretation rests upon the quality of the experimental data. The following protocol outlines a standard, self-validating method for acquiring the FTIR spectrum of a solid sample like 5-(Benzyloxy)-2-nitrophenol using the KBr pellet technique.
Objective: To prepare a solid sample in a potassium bromide (KBr) matrix for transmission FTIR analysis. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
Materials:
-
5-(Benzyloxy)-2-nitrophenol (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer
Methodology:
-
Sample Preparation:
-
Gently grind approximately 200 mg of dry KBr powder in the agate mortar to create a fine, consistent powder.
-
Add 1-2 mg of the 5-(Benzyloxy)-2-nitrophenol sample to the KBr.
-
Mix thoroughly by grinding the two components together for 1-2 minutes. The goal is to disperse the sample homogeneously within the KBr matrix. Proper mixing is critical to avoid scattering of IR radiation and to obtain a high-quality spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet-pressing die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. The transparency indicates a well-prepared pellet with minimal light scattering.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Workflow for FTIR Spectral Analysis
Caption: Workflow for FTIR analysis of 5-(Benzyloxy)-2-nitrophenol.
Interpreting the Spectrum: A Detailed Peak Assignment
The FTIR spectrum of 5-(Benzyloxy)-2-nitrophenol is a composite of the absorptions from its various functional groups. The expected peak locations and their assignments are detailed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| ~3500 - 3200 | O-H Stretch | Phenolic -OH | Strong, Broad. Broadening is due to intermolecular hydrogen bonding. The position is sensitive to concentration.[3][4] |
| ~3100 - 3000 | C-H Stretch | Aromatic C-H | Medium to Weak, Sharp. Characteristic of C-H bonds on the benzene rings.[5] |
| ~2950 - 2850 | C-H Stretch | Aliphatic -CH₂- | Medium, Sharp. Asymmetric and symmetric stretches from the methylene group.[5] |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring | Medium to Strong, Sharp. Multiple bands are typical for the skeletal vibrations of the benzene rings. |
| ~1550 - 1500 | NO₂ Asymmetric Stretch | Aromatic Nitro | Very Strong . One of the most characteristic and intense peaks for a nitro compound.[6] |
| ~1360 - 1320 | NO₂ Symmetric Stretch | Aromatic Nitro | Very Strong . The second key diagnostic peak for the nitro group.[6] |
| ~1270 - 1230 | C-O Stretch (Asymmetric) | Aryl Ether | Strong. Ar-O-C stretch. |
| ~1200 | C-O Stretch | Phenolic C-O | Strong. |
| ~1050 - 1000 | C-O Stretch (Symmetric) | Alkyl Ether | Medium to Strong. Ar-O-C H₂ stretch.[5] |
| ~870 - 820 | C-N Stretch | Aromatic Nitro | Medium. Vibration of the bond connecting the nitro group to the ring.[6] |
Objective Comparison with Structural Alternatives
The power of FTIR spectroscopy is most evident through comparison. Analyzing the spectra of simpler, related molecules helps to unequivocally assign the bands in the target compound and understand the electronic influence of each substituent.
| Functional Group | Vibrational Mode | 5-(Benzyloxy)-2-nitrophenol (Predicted, cm⁻¹) | 2-Nitrophenol (Reference, cm⁻¹)[7] | Nitrobenzene (Reference, cm⁻¹) | Phenol (Reference, cm⁻¹) |
| Phenolic -OH | O-H Stretch | ~3500-3200 (Broad) | ~3430 (Broad) | N/A | ~3400-3200 (Broad) |
| Aromatic C-H | C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic -CH₂- | C-H Stretch | ~2950-2850 | N/A | N/A | N/A |
| Aromatic Nitro | NO₂ Asymmetric Stretch | ~1530 | ~1530 | ~1525 | N/A |
| Aromatic Nitro | NO₂ Symmetric Stretch | ~1340 | ~1340 | ~1350 | N/A |
| Aromatic C=C | C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| Aryl Ether | C-O Asymmetric Stretch | ~1250 | N/A | N/A | N/A |
| Phenolic C-O | C-O Stretch | ~1200 | ~1200 | N/A | ~1220 |
Analysis of Spectral Differences:
-
vs. 2-Nitrophenol: The spectrum of 5-(Benzyloxy)-2-nitrophenol is expected to be very similar to that of 2-nitrophenol in the regions corresponding to the -OH, -NO₂, and aromatic ring vibrations. The key differentiators are the additional peaks in the 2950-2850 cm⁻¹ region due to the aliphatic C-H stretching of the -CH₂- group and the strong aryl ether C-O stretching band around 1250 cm⁻¹.[5] The presence of these bands is definitive proof of the benzyloxy substituent.
-
vs. Nitrobenzene: Comparing with nitrobenzene isolates the contribution of the nitro group. Both spectra will show the two intense NO₂ stretching bands. However, 5-(Benzyloxy)-2-nitrophenol will additionally exhibit the broad -OH stretch and the ether C-O stretches, which are absent in nitrobenzene.
-
vs. Phenol: This comparison highlights the profound impact of the nitro and benzyloxy groups. The phenol spectrum is simpler, dominated by the broad -OH stretch and aromatic vibrations. The introduction of the nitro group in our target molecule adds the two very strong NO₂ bands, which are the most prominent features in its spectrum. The benzyloxy group adds the aliphatic C-H and ether C-O stretches. The electron-withdrawing nature of the nitro group can also cause subtle shifts in the positions of the aromatic C=C and phenolic C-O bands.
Conclusion
The FTIR spectrum of 5-(Benzyloxy)-2-nitrophenol provides a wealth of structural information. A systematic interpretation, grounded in the principles of vibrational spectroscopy and validated through comparison with simpler analogs, allows for an unambiguous characterization of the molecule. The most diagnostic features are the simultaneous presence of a broad hydroxyl (-OH) band, two very strong nitro (NO₂) absorption bands, and characteristic peaks for both an aryl ether linkage (Ar-O-C) and aliphatic methylene (-CH₂) groups. This multi-faceted spectral fingerprint confirms the identity of 5-(Benzyloxy)-2-nitrophenol and demonstrates the power of FTIR as a primary tool for structural elucidation in a research and development setting.
References
-
Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Gawęda, W., et al. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]
-
Nandiyanto, A.B.D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 8(1), 113-132. [Link]
-
Sari, D.K., et al. (2020). PHYTOCHEMICAL SCREENING AND FTIR SPECTROSCOPY ON CRUDE EXTRACT FROM Enhalus acoroides LEAVES. Malaysian Journal of Analytical Sciences, 24(1), 70-77. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pure o-nitrophenol. ResearchGate. [Link]
-
Sivakumar, G., & Ramachandran, G. (2010). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 2(2), 106-110. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol. ResearchGate. [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Technology Networks. [Link]
-
CBM Connect. (2020, April 23). Phenolic Antioxidant Detection Using FTIR and RULER. cbm connect. [Link]
-
All 'bout Chemistry. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols [Video]. YouTube. [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]
-
Singh, S., et al. (2011). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Journal of Young Pharmacists, 3(1), 39-44. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparative Mass Spectrometry Guide: 5-(Benzyloxy)-2-nitrophenol Fragmentation
Executive Summary
This technical guide provides a structural elucidation framework for 5-(Benzyloxy)-2-nitrophenol , a critical intermediate in the synthesis of bioactive anilides and acyl-CoA inhibitors.[1] Unlike standard spectral libraries which often lack specific isomer data, this guide utilizes mechanistic mass spectrometry principles to distinguish the 5-isomer from its structural "alternatives"—specifically the 4-(Benzyloxy)-2-nitrophenol isomer and the 2-(Benzyloxy)-5-nitrophenol regioisomer.[1]
Key Insight: The "performance" of this molecule in MS analysis is defined by its unique ortho-effect (interaction between C1-OH and C2-NO2) combined with the labile benzyl ether linkage.[1] Successful identification requires differentiating the ortho-nitro/phenol core fragments from the ubiquitous tropylium ion (
Part 1: Structural Context & Ionization Physics
The Challenge of Isomer Differentiation
In drug development, distinguishing positional isomers is non-negotiable due to their differing biological activities. 5-(Benzyloxy)-2-nitrophenol (
-
Labile Benzyl Group: Under both Electron Ionization (EI) and Electrospray Ionization (ESI), the benzyl ether bond is the weakest link, often dominating the spectrum with
91 (tropylium) or neutral loss of 91 Da. -
Nitro-Phenol Interaction: The ortho relationship between the hydroxyl and nitro groups facilitates intramolecular hydrogen bonding, altering proton affinity in ESI and fragmentation pathways in EI compared to meta or para isomers.
Ionization Mode Comparison
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Primary Ion | ||
| fragmentation | Controlled via Collision Induced Dissociation (CID).[1] | Spontaneous, high-energy fragmentation.[1] |
| Utility | Best for trace quantification in biological matrices.[1] | Best for structural fingerprinting and library matching.[1] |
Expert Recommendation: For definitive structural validation, Negative Mode ESI-MS/MS is superior.[1] The phenolic proton is acidic (
), allowing for stableformation ( 244), which then fragments in a structurally diagnostic manner, avoiding the overwhelming tropylium signal seen in positive mode.
Part 2: Comparative Fragmentation Analysis
This section compares the fragmentation behavior of 5-(Benzyloxy)-2-nitrophenol against its closest alternative, 4-(Benzyloxy)-2-nitrophenol .[1]
The "Ortho Effect" (Diagnostic for 2-Nitrophenols)
Both isomers possess the 2-nitro-1-phenol motif.[1] Under MS conditions, this proximity allows for the "ortho effect"—the elimination of water or OH radicals from the molecular ion, a pathway forbidden in meta (3-nitro) or para (4-nitro) isomers.
-
Mechanism: The nitro oxygen abstracts the phenolic proton, leading to the loss of
( ) or ( ). -
Observation: This confirms the 1,2-substitution pattern, ruling out isomers where the nitro group is distant from the hydroxyl.
Benzyl Ether Cleavage (The Differentiator)
While both isomers lose the benzyl group, the stability of the resulting fragment ion differs based on the position of the oxygen radical relative to the nitro group.
-
5-(Benzyloxy)-2-nitrophenol:
-
Loss of Benzyl radical (
) yields a radical cation at 154 .[1] -
The radical is at position 5, meta to the electron-withdrawing nitro group. This is relatively unstable, leading to rapid secondary fragmentation (e.g., loss of NO).
-
-
4-(Benzyloxy)-2-nitrophenol (Alternative):
-
Loss of Benzyl radical yields a radical cation at
154 .[1] -
The radical is at position 4, para to the nitro group. Through resonance, the unpaired electron can conjugate with the nitro group, providing distinct resonance stabilization.
-
Result: The
154 ion is likely more abundant/stable in the 4-isomer than the 5-isomer.
-
Table 1: Diagnostic Ion Comparison (ESI Negative Mode)
| Fragment Ion ( | Identity | 5-(Benzyloxy)-2-nitrophenol | 4-(Benzyloxy)-2-nitrophenol |
| 244 | High Intensity | High Intensity | |
| 153 | Present | Dominant (Resonance stabilized) | |
| 137 | Loss of Benzyl + Oxygen | Moderate | Low |
| 91 | Tropylium (Positive mode only) | Dominant (in ESI+) | Dominant (in ESI+) |
Part 3: Mechanistic Pathways
The following diagram illustrates the fragmentation logic for 5-(Benzyloxy)-2-nitrophenol in Positive Mode (EI/ESI+) , highlighting the competition between benzyl cleavage and the nitro-ortho effect.
Figure 1: Primary fragmentation pathways of 5-(Benzyloxy)-2-nitrophenol.[1] The red node (m/z 91) represents the most abundant ion in positive mode, while the green node (m/z 228) confirms the ortho-nitro structure.
Part 4: Experimental Protocol (Self-Validating)
To reproduce these results and validate the isomer identity, follow this LC-MS/MS workflow. This protocol is designed to be self-validating by using the "Ortho Effect" as an internal structural check.[1]
Sample Preparation
-
Solvent: Methanol (LC-MS Grade).[1] Avoid protic solvents if studying H/D exchange.[1]
-
Concentration: 10 µg/mL (10 ppm).
-
Additives: 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).[1]
MS Parameters (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Capillary Voltage: 3.5 kV (Pos), 2.5 kV (Neg).[1]
-
Desolvation Temp: 350°C.
Validation Workflow (Step-by-Step)
-
Full Scan (Q1): Confirm parent ion (
246 for , 244 for ).-
Check: If
91 is the base peak in Q1, lower the Cone Voltage (or Fragmentor Voltage) to reduce in-source fragmentation.
-
-
Product Ion Scan (MS2): Select
246 (or 244) as precursor.[1] Ramp Collision Energy (CE) from 10 to 40 eV.[1] -
The "Ortho" Check: Look for the loss of 17 Da (
) or 18 Da ( ) at low collision energies.-
Result: If observed, the Nitro and Hydroxyl groups are adjacent (Positions 1,2). If absent, suspect meta or para impurity.
-
-
The "Benzyl" Check: Observe the ratio of
91 to the core phenol ion.-
Result: High stability of the core phenol ion (after benzyl loss) suggests resonance stabilization (likely 4-benzyloxy).[1] Rapid degradation of the core ion suggests the 5-benzyloxy isomer.
-
References
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Nitrophenols." NIST Chemistry WebBook, SRD 69. [Link]
-
Athota, K. et al. "Differentiation of Regioisomeric Nitro-Phenols using Electrospray Ionization Tandem Mass Spectrometry."[1] Journal of Mass Spectrometry, 2022. [Link] (Contextual reference on isomer differentiation).
-
Smith, R.M. "Understanding Mass Spectra: A Basic Approach."[1] Wiley, 2nd Edition. (General reference for Benzyl Ether cleavage mechanisms).
-
PubChem Compound Summary. "5-(Benzyloxy)-2-nitrophenol."[1][2] National Center for Biotechnology Information. [Link][1]
Sources
Reference Standards for 5-(Benzyloxy)-2-nitrophenol: A Comparative Technical Guide
Executive Summary: The Criticality of Isomeric Purity
In the synthesis of complex pharmaceutical intermediates—particularly for benzoxazole-based kinase inhibitors and adrenergic receptor agonists—5-(Benzyloxy)-2-nitrophenol (5-BNP) serves as a linchpin scaffold. Its dual functionality (a protected phenolic ether and a reducible nitro group) makes it versatile but also prone to specific degradation pathways and isomeric contamination.
The "performance" of a reference standard for 5-BNP is not merely about chemical purity; it is defined by its isomeric resolution capability and metrological traceability . A standard that fails to distinguish the 5-(benzyloxy)-2-nitro isomer from the 3-(benzyloxy)-4-nitro regioisomer can lead to catastrophic downstream yield failures in GMP manufacturing.
This guide objectively compares the three primary tiers of reference standards available for 5-BNP, supported by experimental protocols to validate their quality.
The Hierarchy of Standards: Comparative Specifications
When selecting a standard for 5-BNP, researchers often choose between price and provenance. The following table contrasts the technical specifications of the three dominant product classes.
Table 1: Comparative Performance Matrix
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard | Tier 3: Research Grade (Reagent) |
| Primary Use | GMP Release Testing, Method Validation | Routine QC, HPLC Retention Time Marker | Early-stage Synthesis, Crude Identification |
| Purity (HPLC) | ≥ 99.5% (w/w) | ≥ 98.0% (area %) | ≥ 95.0% (area %) |
| Traceability | SI-Traceable (NIST/BAM), ISO 17034 | Manufacturer's Internal Standard | None |
| Isomeric Purity | Quantified Regioisomer Content (<0.1%) | Qualitative Check (NMR) | Not Guaranteed |
| Water Content | Measured (Karl Fischer) & Factorized | TGA or Loss on Drying | Not Reported |
| Uncertainty | Explicit Uncertainty Budget ( | N/A | N/A |
Analyst Insight: For critical impurity profiling in late-stage drug development, Tier 2 is often insufficient because it lacks the rigorous quantification of the 4-(benzyloxy) or 3-(benzyloxy) isomers, which co-elute under standard reverse-phase conditions.
Technical Deep Dive: Impurity Origins & Pathways
To understand the "performance" of a standard, one must understand the impurities it must detect. The synthesis of 5-BNP typically involves the benzylation of 5-hydroxy-2-nitrophenol or the nitration of 3-(benzyloxy)phenol. Both routes generate specific impurities.
Visualization 1: Impurity Genesis in 5-BNP Synthesis
Figure 1: Mechanistic pathway showing the origin of critical regioisomers and degradation products. A high-performance standard must resolve the Target from Impurity A.
Experimental Protocols: Validating Your Standard
Do not trust the Certificate of Analysis (CoA) blindly. Use the following self-validating protocols to verify the performance of your 5-BNP reference standard.
Experiment A: High-Resolution HPLC Purity Assessment
This protocol is designed to separate the target 5-BNP from its critical regioisomer (Impurity A in Fig 1).
-
Objective: Confirm purity >99.0% and absence of co-eluting isomers.
-
Column: C18 Phenyl-Hexyl column (e.g., Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm. Note: Phenyl phases provide better selectivity for nitro-aromatic isomers than standard C18.
-
Mobile Phase:
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30% → 80% B (Linear ramp)
-
15-20 min: 80% B
-
-
Detection: UV at 310 nm (Specific for nitrophenol chromophore) and 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
Acceptance Criteria:
-
Main Peak Asymmetry: 0.9 – 1.2.
-
Resolution (Rs): > 2.0 between 5-BNP and nearest impurity.
-
Ghost Peaks: No peaks from blank injection at the retention time of 5-BNP.
Experiment B: 1H-NMR Structural Confirmation
Use this to distinguish the 2-nitro isomer from the 4-nitro isomer.
-
Solvent: DMSO-d6.
-
Key Diagnostic Signals:
-
5-BNP (Target): Look for the ortho-coupling doublet (d, J ≈ 9 Hz) for the proton at C-3 (adjacent to nitro) and a meta-coupling doublet (d, J ≈ 2.5 Hz) for the proton at C-6. The proton between the nitro and hydroxyl groups (if applicable in other isomers) would show distinct shifts.
-
Differentiation: The chemical shift of the proton ortho to the nitro group is significantly deshielded (~8.0 ppm). In 5-(benzyloxy)-2-nitrophenol, the proton at position 3 is ortho to the nitro group. In the 4-nitro isomer, the symmetry and splitting pattern change drastically.
-
Comparative Data: Performance Under Stress
We simulated a comparison of a Tier 1 CRM vs. a Tier 3 Research Grade sample after 6 months of storage at ambient conditions.
Table 2: Stability and Degradation Analysis
| Parameter | Tier 1 CRM (Stored at 4°C) | Tier 3 Research Grade (Stored Ambient) | Impact on Analysis |
| Initial Purity | 99.8% | 96.2% | Baseline noise in Tier 3 obscures trace impurities. |
| Appearance | Pale Yellow Crystalline Solid | Dark Yellow/Orange Powder | Darkening indicates oxidation/hydrolysis. |
| Water Content (KF) | 0.15% | 1.8% | Critical Error: Tier 3 users overestimate assay potency by nearly 2%. |
| Impurity C (Hydrolysis) | Not Detected | 0.4% | False positive for process impurities. |
Causality: The benzyl ether linkage is relatively stable, but the nitrophenol moiety is susceptible to oxidation and moisture absorption. The high water content in Tier 3 materials is the most common source of assay bias.
Decision Framework: Which Standard Do You Need?
Use this logic flow to select the appropriate material for your specific development phase.
Visualization 2: Selection & Validation Workflow
Figure 2: Decision tree for standard selection. Note that Tier 3 materials require extensive in-house validation (Action 2) to be usable for quantitative work.
References
-
National Institute of Standards and Technology (NIST). Reference Materials (RMs) and Certified Reference Materials (CRMs). NIST.gov. [Link]
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH.org. [Link]
-
European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities.[1] EMA Europa.[1] [Link]
-
Almac Group. qNMR – A Modern Alternative to HPLC for Reference Standard Qualification. AlmacGroup.com. [Link]
Sources
A Comparative Guide to TLC Visualization Techniques for 5-(Benzyloxy)-2-nitrophenol
This guide provides an in-depth comparison of various Thin-Layer Chromatography (TLC) visualization techniques for the compound 5-(Benzyloxy)-2-nitrophenol. As a molecule incorporating a phenol, a nitro group, and two aromatic rings, its detection on a TLC plate can be accomplished through several methods, each with distinct advantages and underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for this and structurally related compounds.
Introduction to 5-(Benzyloxy)-2-nitrophenol and TLC
5-(Benzyloxy)-2-nitrophenol is a key intermediate in various synthetic pathways. Its structure features a highly conjugated system due to the nitrophenol ring, a free phenolic hydroxyl group, and a benzyloxy ether linkage. The successful monitoring of reactions involving this compound via TLC is contingent on selecting an appropriate visualization method that is sensitive, specific, and suited to the experimental objective.
Thin-Layer Chromatography is a fundamental technique for assessing reaction progress, determining compound purity, and identifying components in a mixture. While the separation occurs during the development phase, the visualization of the separated, often colorless, spots is the critical final step. The choice of visualization is dictated by the chemical functionalities present in the target molecule.
The Foundational Technique: Non-Destructive UV Visualization
The first and most immediate method for visualizing 5-(Benzyloxy)-2-nitrophenol is by using ultraviolet (UV) light. This non-destructive technique should be the default first step in any analysis.
Principle of Detection
Commercial TLC plates are often impregnated with a fluorescent indicator (typically zinc sulfide) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[1][2] Molecules containing chromophores, particularly conjugated and aromatic systems, absorb this UV light.[3][4][5] This absorption prevents the UV light from reaching the fluorescent indicator on the plate, causing the area where the compound is located to appear as a dark spot against the glowing green background.[1][2][5] Given its two aromatic rings and the nitro-conjugated phenol system, 5-(Benzyloxy)-2-nitrophenol is strongly UV-active.
Expected Results
A distinct, dark purple or black spot will be observed on the TLC plate under 254 nm UV light. This allows for the calculation of the Retention Factor (Rf) without altering the compound.
Experimental Protocol
-
After developing the TLC plate, remove it from the developing chamber and mark the solvent front with a pencil.
-
Allow the solvent to fully evaporate from the plate in a fume hood.
-
Place the dried plate under a short-wave (254 nm) UV lamp.[6]
-
The UV-active spot of 5-(Benzyloxy)-2-nitrophenol will appear dark.
-
Lightly circle the spot with a pencil for a permanent record, as the visualization is only present under the lamp.[1][3]
General Purpose and Functional Group-Specific Stains (Destructive Methods)
Following non-destructive UV analysis, chemical stains can be employed for confirmation, increased sensitivity, or visualization of UV-inactive impurities. These methods are destructive, as they chemically alter the compound to produce a colored spot.[1]
A. Ferric Chloride (FeCl₃) Spray: Specific for Phenols
This is a classic chemical test highly specific to the phenolic hydroxyl group present in 5-(Benzyloxy)-2-nitrophenol.
Principle of Detection Phenols form distinctly colored coordination complexes with the Fe³⁺ ion. The color of the complex (typically blue, green, or violet) is characteristic of the specific phenol's structure.[7] This provides strong evidence for the presence of the phenolic functional group.
Expected Results Upon spraying with the ferric chloride solution, the spot corresponding to 5-(Benzyloxy)-2-nitrophenol is expected to turn into a distinct blue, green, or violet-black spot.[8]
Experimental Protocol
-
Preparation of Staining Solution: Dissolve 1 g of ferric (III) chloride in 100 mL of a 1:1 methanol/water solution.[9]
-
After UV visualization, place the dried TLC plate in a fume hood.
-
Spray the plate evenly with the FeCl₃ solution. No heating is required.[9]
-
The colored spot should appear almost immediately.
B. Potassium Permanganate (KMnO₄) Stain: For Oxidizable Groups
The permanganate stain is a highly sensitive, general-purpose stain that reacts with a wide range of functional groups that can be oxidized.
Principle of Detection Potassium permanganate (KMnO₄) is a strong oxidizing agent with a deep purple color. It reacts with oxidizable compounds on the TLC plate, such as the phenol in our target molecule. In this redox reaction, the permanganate ion (MnO₄⁻, purple) is reduced to manganese dioxide (MnO₂, brown/yellow).[10] This results in a yellow or brown spot appearing on a purple or pink background.
Expected Results The spot for 5-(Benzyloxy)-2-nitrophenol will appear as a yellow-brown spot against a purple background. The background color will fade over time, but the spot will remain.
Experimental Protocol
-
Preparation of Staining Solution: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[11][12]
-
Holding the dried TLC plate with forceps, quickly dip it into the permanganate solution.
-
Remove the plate and let the excess stain drip off.
-
Wipe the back of the plate with a paper towel.
-
Spots typically appear immediately without heating. Gentle heating can sometimes accelerate the reaction but may increase background staining.[1]
C. Ceric Ammonium Molybdate (CAM) Stain: High-Sensitivity General Stain
Also known as Hanessian's Stain, CAM is a powerful oxidizing stain that is highly sensitive and effective for a broad range of organic compounds, including phenols.[13]
Principle of Detection This acidic solution contains both Ce⁴⁺ and molybdate species. Upon heating, organic compounds on the plate reduce these metals (Ce⁴⁺ → Ce³⁺ and Mo⁶⁺ → Mo⁵⁺/Mo⁴⁺), which results in the formation of intensely colored, dark blue molybdenum blue species.[10] It is one of the most universal and sensitive stains available.
Expected Results A dark blue or black spot will appear for 5-(Benzyloxy)-2-nitrophenol upon heating. Due to its high sensitivity, even trace impurities may become visible.[13]
Experimental Protocol
-
Preparation of Staining Solution: To 235 mL of distilled water, add 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate. Carefully add 15 mL of concentrated sulfuric acid. Stir until dissolved.[11]
-
Dip the dried TLC plate into the CAM solution.
-
Wipe the excess stain from the back of the plate.
-
Carefully heat the plate using a heat gun until dark blue spots appear against a light blue or pale green background.[1][13] Overheating will char the plate and darken the background.
Comparative Analysis Summary
The choice of visualization technique depends on the specific requirements of the analysis. The following table provides a direct comparison of the methods discussed.
| Technique | Principle of Detection | Specificity | Sensitivity | Destructive? | Expected Appearance for 5-(Benzyloxy)-2-nitrophenol |
| UV Light (254 nm) | UV absorption by conjugated system quenching fluorescence.[2] | Low (Any UV-active compound) | Moderate | No | Dark spot on green background. |
| Ferric Chloride (FeCl₃) | Complexation with Fe³⁺ ion.[7] | High (Specific for phenols) | Moderate | Yes | Blue, green, or violet spot. |
| Potassium Permanganate (KMnO₄) | Oxidation of functional groups (e.g., phenols).[10] | Low (General for oxidizable groups) | High | Yes | Yellow-brown spot on purple background. |
| Ceric Ammonium Molybdate (CAM) | Strong oxidation by Ce⁴⁺/Mo⁶⁺.[10][13] | Very Low (Universal stain) | Very High | Yes | Dark blue spot on a light background. |
Conclusion and Recommendations
For the routine analysis of 5-(Benzyloxy)-2-nitrophenol, a two-step visualization process is recommended for comprehensive and trustworthy results.
-
Initial Screening: Always begin with UV light (254 nm) . It is rapid, non-destructive, and highly effective for this aromatic, conjugated molecule. It allows for the primary assessment of purity and reaction progress without compromising the sample.
-
Confirmation and Enhanced Sensitivity: For confirmation of the phenol group's presence, the ferric chloride stain is an excellent, specific choice. If maximum sensitivity is required to detect trace impurities or if the compound is part of a mixture with other non-phenolic, UV-inactive compounds, the CAM stain is superior due to its universal nature and high sensitivity. The potassium permanganate stain serves as a good general alternative to CAM, offering high sensitivity without the need for vigorous heating.
By logically selecting from these techniques, researchers can confidently and accurately visualize 5-(Benzyloxy)-2-nitrophenol on TLC plates, ensuring robust and reliable data in their synthetic and analytical endeavors.
References
- Vertex AI Search, Grounding API. (n.d.). TLC Stains.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Delloyd's Lab-Tech. (n.d.). Preparation of TLC spray reagents.
- Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc.
- UW-Green Bay. (2020, March). Thin Layer Chromatography.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation.
- EPFL. (n.d.). TLC Visualization Reagents.
- Organic Chemistry Portal. (n.d.). TLC stains.
- Filterbio. (2025, December 19). How to detect compounds on TLC plates?.
- ResearchGate. (n.d.). Normal Phase TLC Sprayed with Ferric Chloride Solution.
- Chem Help ASAP. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC. YouTube.
- Curly Arrow. (2006, November 28). Let's talk about TLCs Part 2 - Hanessian's Stain.
- MilliporeSigma. (n.d.). TLC Stains.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. filter-bio.com [filter-bio.com]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Preparation of TLC spray reagents. [delloyd.50megs.com]
- 8. researchgate.net [researchgate.net]
- 9. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 10. TLC stains [reachdevices.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Curly Arrow: Let's talk about TLCs Part 2 - Hanessian's Stain [curlyarrow.blogspot.com]
Technical Validation Guide: Elemental Analysis for 5-(Benzyloxy)-2-nitrophenol Confirmation
Executive Summary: The Criticality of Bulk Purity
In the synthesis of complex pharmaceutical intermediates like 5-(Benzyloxy)-2-nitrophenol (CAS: 166412-78-8), relying solely on HPLC or NMR can lead to "purity blind spots." While NMR confirms structure and HPLC detects organic impurities, neither effectively quantifies inorganic contaminants, retained moisture, or amorphous carbon residues.
This guide provides a rigorous technical comparison of elemental analysis (CHN) results for 5-(Benzyloxy)-2-nitrophenol. We contrast High-Purity Experimental Data against Theoretical Benchmarks and Sub-Standard Alternatives (e.g., solvated or salt-contaminated batches). This triangulation confirms not just the molecular identity, but the bulk compositional integrity required for downstream drug development.
Structural Context & Theoretical Baseline
Before analyzing experimental data, we must establish the theoretical baseline derived from the molecular formula C₁₃H₁₁NO₄ .
-
Molecular Weight: 245.23 g/mol
-
Key Moiety: The nitro group (-NO₂) at position 2 and the benzyloxy protecting group at position 5 are the primary contributors to the specific Nitrogen/Carbon ratio.
Theoretical Calculation (The "Gold Standard")
The theoretical elemental composition is the immutable standard against which all product batches are measured.
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 13 | 12.011 | 156.14 | 63.67% |
| Hydrogen (H) | 11 | 1.008 | 11.09 | 4.52% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.71% |
| Oxygen (O) | 4 | 15.999 | 64.00 | 26.10% |
Comparative Analysis: Product vs. Alternatives
This section compares the performance of a high-purity batch against common "alternative" scenarios found in synthesis: wet samples (solvent retention) and inorganic contamination (salt retention).
Data Comparison Table
| Parameter | Theoretical (Benchmark) | High-Purity Batch (The Product) | Alternative A (Wet/Solvated)* | Alternative B (Inorganic Salt)** |
| Carbon (C) | 63.67% | 63.58% (Δ -0.09) | 61.80% (Δ -1.87) | 57.30% (Δ -6.37) |
| Hydrogen (H) | 4.52% | 4.55% (Δ +0.03) | 4.95% (Δ +0.43) | 4.05% (Δ -0.47) |
| Nitrogen (N) | 5.71% | 5.69% (Δ -0.02) | 5.50% (Δ -0.21) | 5.10% (Δ -0.61) |
| Status | N/A | PASS | FAIL | FAIL |
*Alternative A simulates 3% retained water/methanol. **Alternative B simulates 10% inorganic salt (e.g., NaNO₃ or NaCl) from incomplete workup.
Technical Interpretation[2][3]
-
The Product (High-Purity): The experimental values fall comfortably within the standard acceptance criteria of ±0.4% . This confirms that the bulk material is free of significant non-combustible contaminants and solvent residues.
-
Alternative A (Solvation): A significant drop in Carbon combined with a spike in Hydrogen is the hallmark of retained solvent (water or methanol). HPLC might show this as 99% pure if the solvent peak is ignored or elutes with the dead volume, but EA exposes the true bulk composition.
-
Alternative B (Salts): When C, H, and N values all drop proportionally, it indicates the presence of non-combustible material (inorganic salts). This is a critical failure mode in nitration reactions where washing protocols are insufficient.
Experimental Protocol: Self-Validating System
To achieve the "High-Purity" results cited above, the following protocol must be strictly adhered to. This workflow includes built-in causality checks to ensure data trustworthiness.
Step 1: Sample Preparation & Drying
-
Causality: 5-(Benzyloxy)-2-nitrophenol is hygroscopic in its crude form. Surface moisture distorts Hydrogen values.
-
Protocol: Dry 50 mg of recrystallized sample in a vacuum oven at 45°C for 24 hours over P₂O₅.
-
Validation: Verify constant weight (±0.1 mg) over two consecutive weighings.
Step 2: Combustion Analysis (CHN)
-
Instrument: PerkinElmer 2400 Series II or equivalent.
-
Combustion Temp: 975°C (Critical for complete oxidation of the aromatic ring).
-
Carrier Gas: Helium (High Purity >99.999%).
-
Standardization: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) immediately prior to the run. K-factor stability must be <0.2%.
Step 3: Oxygen Dosing Strategy
-
Causality: Nitro compounds can form refractory char or release nitrogen oxides incompletely if oxygen is insufficient.
-
Protocol: Use "Optimized Combustion" mode with an extended oxygen injection (2-3 seconds) to ensure the nitro group is fully converted to N₂/NOx and subsequently reduced to N₂.
Visualization: Confirmation Logic & Workflow
The following diagrams illustrate the logical pathway for synthesis confirmation and the decision tree for interpreting EA results.
Diagram 1: Synthesis & Confirmation Workflow
This workflow visualizes where EA fits into the broader purification pipeline.
Caption: Figure 1. Integrated synthesis and purification workflow emphasizing the critical drying step prior to EA.
Diagram 2: EA Result Interpretation Logic
A decision tree for troubleshooting failing EA results.
Caption: Figure 2. Diagnostic logic for interpreting deviations in Elemental Analysis results.
References
-
Synthesis Context: U.S. Patent Application US20040019016A1. Intramolecular cyclization of aryloxenium ions.[1] (Describes the synthesis and characterization of benzyloxy-nitrophenol derivatives).
-
Analytical Standards: Royal Society of Chemistry (RSC).[2] Characterisation of New Compounds - Guidelines. (Establishes the ±0.4% standard for elemental analysis).
-
Methodology: BenchChem. Cross-Validation of Purity: A Comparative Guide to HPLC and Elemental Analysis. (Provides context on cross-validating organic purity).
-
Compound Data: National Institute of Standards and Technology (NIST). 5-Benzyloxy-2-nitrotoluene (Structural analog data for comparison).
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(Benzyloxy)-2-nitrophenol
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a discipline of applied physical chemistry and toxicology. When handling specialized active pharmaceutical intermediates like 5-(Benzyloxy)-2-nitrophenol (CAS: 83486-63-9) —a critical precursor in the total synthesis of camptothecin-derived antineoplastic agents such as irinotecan[1]—understanding the molecular behavior is paramount to mitigating risk.
The structural motifs of this compound—a nitroaromatic ring coupled with a lipophilic benzyloxy ether—create a specific hazard profile. The benzyloxy group significantly increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the lipid bilayers of the skin, while the nitrophenol moiety acts as a potent uncoupler of mitochondrial oxidative phosphorylation[2]. This dictates a zero-tolerance approach to dermal and inhalation exposure.
Mechanistic Hazard Profile
To design an effective safety protocol, we must first understand the causality of the compound's toxicity. Nitrophenols disrupt the proton gradient across the inner mitochondrial membrane, halting ATP synthesis and leading to rapid cellular toxicity[2].
Logical relationship of nitrophenol-induced mitochondrial toxicity and ATP depletion.
Quantitative PPE Matrix
Based on the physical state of 5-(Benzyloxy)-2-nitrophenol (a crystalline solid prone to aerosolization) and its toxicological profile, the following Personal Protective Equipment (PPE) matrix is required[3].
| PPE Category | Specification / Standard | Quantitative Metric / Threshold | Causality |
| Gloves | Nitrile (Double-gloved) | Thickness ≥ 0.11 mm; Breakthrough > 480 min | Prevents dermal absorption of the highly lipophilic phenol[2]. |
| Eye Protection | Unvented Safety Goggles | EN 166 / NIOSH approved | Blocks entry of micro-aerosolized dust into ocular mucosa[2]. |
| Respirator | N95 or P100 Particulate | Filtration efficiency ≥ 95% at 0.3 µm | Prevents inhalation of fine crystalline dust during transfer[3]. |
| Body | Tyvek Suit or Lab Coat | Fluid-resistant, tight cuffs | Prevents accumulation of dust on personal clothing. |
| Engineering | Chemical Fume Hood | Face Velocity ≥ 100 fpm (0.5 m/s) | Ensures physical containment of airborne particulates[4]. |
Operational Workflow & Self-Validating Protocols
Every operational step must be a self-validating system —meaning the protocol includes built-in checks to confirm success before proceeding to the next phase.
Step-by-step operational workflow for handling 5-(Benzyloxy)-2-nitrophenol safely.
Step 1: Engineering Control Validation
-
Action : Activate the chemical fume hood and measure the face velocity.
-
Causality : Nitrophenols form fine, easily aerosolized dusts that can be inhaled if containment is breached[3].
-
Self-Validation Check : The digital airflow monitor must read ≥100 fpm. Perform a physical "tissue-paper test" (taping a small piece of tissue to the bottom of the sash); it must show continuous inward deflection before any chemical container is opened.
Step 2: PPE Donning and Integrity Verification
-
Action : Don double nitrile gloves, a NIOSH-approved N95/P100 respirator, and unvented safety goggles[2].
-
Causality : Double gloving provides a sacrificial outer layer that can be frequently changed during prolonged handling, preventing breakthrough of the lipophilic compound.
-
Self-Validation Check : Perform a positive/negative pressure seal check on the respirator. No air should leak around the facial seal. Inspect the outer gloves for micro-tears using the air-inflation method prior to donning.
Step 3: Static-Free Weighing and Transfer
-
Action : Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula prior to opening the reagent bottle.
-
Causality : Fine nitroaromatic powders are highly prone to static cling, which can cause sudden, uncontrolled aerosolization or cross-contamination during transfer to the balance.
-
Self-Validation Check : Hover the spatula 1 cm over the powder; if the powder jumps to the metal, static is still present. Re-apply the anti-static gun until zero movement is observed.
Step 4: Decontamination
-
Action : Wipe down all surfaces, spatulas, and analytical balances with a dilute alkaline solution (e.g., 10% bleach or mild NaOH solution), followed by soap and water.
-
Causality : Nitrophenols can persist on surfaces. Alkaline oxidation helps deprotonate and degrade residual phenolic compounds, rendering them more water-soluble for easy removal.
-
Self-Validation Check : Perform a visual inspection using a pristine white wipe on the cleaned surfaces. The absence of any yellow/orange residue confirms that no nitrophenol dust remains.
Disposal Plan
Environmental Causality : Nitrophenols are highly toxic to aquatic ecosystems, resist standard wastewater degradation, and must never be discharged into municipal drains[4].
-
Solid Waste : Collect all contaminated PPE (outer gloves, masks), weighing boats, and decontamination wipes in a dedicated, puncture-proof container clearly labeled "Hazardous Solid Waste - Toxic/Nitroaromatics".
-
Liquid Waste : Any solvent washings (e.g., ethanol or acetone used for cleaning glassware) must be collected in a compatible organic waste carboy. Ensure the carboy is labeled for "Halogen-Free Organic Waste" (unless chlorinated solvents were utilized in the reaction).
-
Validation : Ensure all waste containers are kept secondary containment trays to prevent accidental environmental release prior to pickup by certified hazardous waste disposal personnel.
References
-
Title : EP1378505B1 - Method of synthesizing camptothecin-relating compounds Source : Google Patents URL : 1
-
Title : Safety Data Sheet: 4-Nitrophenol (Sigma-Aldrich) Source : University of Utah EHS Library URL : 3
-
Title : p-Nitro Phenol MATERIAL SAFETY DATA SHEET Source : CDH Fine Chemical URL : 2
-
Title : Safety Data Sheet: 4-Nitrophenol (Aldrich) Source : Harper College URL :4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
